molecular formula C11H11FN2O B8770471 2-Fluoro-4-morpholinobenzonitrile CAS No. 554448-62-3

2-Fluoro-4-morpholinobenzonitrile

Cat. No.: B8770471
CAS No.: 554448-62-3
M. Wt: 206.22 g/mol
InChI Key: PIWWCBZVXWRTCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-4-morpholinobenzonitrile is a fluorinated aromatic compound designed for research and development applications. This scaffold combines a benzonitrile core with a morpholine moiety and a fluorine atom, making it a valuable intermediate in drug discovery . The inclusion of fluorine atoms in aromatic systems is a well-established strategy in medicinal chemistry to fine-tune a molecule's properties, and over 85% of FDA-approved drugs contain heterocycles, underscoring the importance of such structures . The morpholine ring is a common pharmacophore known to enhance solubility and contribute to biological activity . Researchers utilize this compound as a key synthetic precursor for constructing more complex molecules, particularly in the synthesis of novel antimicrobial agents . Its structure is particularly relevant for exploring structure-activity relationships in the development of new pharmaceutical candidates. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

CAS No.

554448-62-3

Molecular Formula

C11H11FN2O

Molecular Weight

206.22 g/mol

IUPAC Name

2-fluoro-4-morpholin-4-ylbenzonitrile

InChI

InChI=1S/C11H11FN2O/c12-11-7-10(2-1-9(11)8-13)14-3-5-15-6-4-14/h1-2,7H,3-6H2

InChI Key

PIWWCBZVXWRTCP-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)C#N)F

Origin of Product

United States
Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoro-2-(morpholin-4-yl)benzonitrile: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Fluoro-2-(morpholin-4-yl)benzonitrile, a fluorinated heterocyclic compound with significant potential as a building block in medicinal chemistry. Due to its structural motifs—a fluorinated benzonitrile and a morpholine ring—this compound is of considerable interest for the development of novel therapeutics, particularly in the area of kinase inhibitors. While not widely commercialized, its synthesis is accessible, and its strategic use in drug design warrants a detailed examination.

Core Identifiers and Chemical Properties

5-Fluoro-2-(morpholin-4-yl)benzonitrile is a substituted aromatic compound. Its core identifiers and key chemical properties are summarized in the table below.

IdentifierValueSource
CAS Number 905439-33-0[1]
IUPAC Name 5-Fluoro-2-(morpholin-4-yl)benzonitrileInferred from chemical structure
Molecular Formula C₁₁H₁₁FN₂O[1]
Molecular Weight 206.22 g/mol [1]
Canonical SMILES C1COCCN1C2=CC=C(C=C2C#N)F[1]

Physicochemical Properties:

Synthesis of 5-Fluoro-2-(morpholin-4-yl)benzonitrile

The most logical and commonly employed method for the synthesis of 5-Fluoro-2-(morpholin-4-yl)benzonitrile is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is a cornerstone of modern medicinal chemistry for the formation of aryl-heteroatom bonds.

Reaction Principle:

The synthesis involves the reaction of a suitably activated difluorobenzonitrile derivative, such as 2,5-difluorobenzonitrile, with morpholine. The electron-withdrawing nature of the nitrile group activates the aromatic ring towards nucleophilic attack by the secondary amine of morpholine. The fluorine atom at the ortho position to the nitrile group is the more likely leaving group due to the combined electron-withdrawing effects of the nitrile and the second fluorine atom.

Visualizing the Synthesis Workflow:

Synthesis_Workflow 2,5-Difluorobenzonitrile 2,5-Difluorobenzonitrile Reaction_Vessel Reaction Vessel 2,5-Difluorobenzonitrile->Reaction_Vessel Morpholine Morpholine Morpholine->Reaction_Vessel Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction_Vessel Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Reaction_Vessel Heating Heat Reaction_Vessel->Heating Workup_Purification Aqueous Workup & Purification Heating->Workup_Purification Final_Product 5-Fluoro-2-(morpholin-4-yl)benzonitrile Workup_Purification->Final_Product

Caption: General workflow for the synthesis of 5-Fluoro-2-(morpholin-4-yl)benzonitrile.

Step-by-Step Experimental Protocol (Representative):

This protocol is based on general procedures for SNAr reactions with similar substrates. Optimization may be required.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-difluorobenzonitrile (1.0 eq) and a suitable base, such as potassium carbonate (K₂CO₃) (2.0 eq).

  • Solvent and Reagent Addition: Add a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). To this suspension, add morpholine (1.1-1.2 eq) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by pouring the mixture into cold water. This will precipitate the crude product.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Mechanism of Nucleophilic Aromatic Substitution (SNAr):

The SNAr reaction proceeds through a two-step addition-elimination mechanism.

Caption: The addition-elimination mechanism of the SNAr reaction.

Applications in Drug Discovery and Medicinal Chemistry

The structural components of 5-Fluoro-2-(morpholin-4-yl)benzonitrile make it a valuable scaffold for the synthesis of biologically active molecules, particularly kinase inhibitors.

  • Fluorobenzonitrile Moiety: The incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and pharmacokinetic properties. The nitrile group can act as a hydrogen bond acceptor or be further elaborated into other functional groups.

  • Morpholine Moiety: The morpholine ring is a common feature in many approved drugs. It often imparts favorable properties such as improved aqueous solubility, metabolic stability, and can serve as a key binding element.

Role as a Kinase Inhibitor Building Block:

Kinases are a critical class of enzymes that are often dysregulated in diseases such as cancer.[4][5] The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The 5-fluoro-2-morpholinobenzonitrile scaffold has been identified as a key component in the development of inhibitors for various kinases, most notably Phosphoinositide 3-kinases (PI3Ks) .

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[6] Several patents and research articles describe the use of substituted morpholinopyrimidine and related heterocyclic cores, often incorporating a fluorinated benzonitrile moiety, as potent and selective PI3K inhibitors.[7][8]

For instance, the core structure of 5-Fluoro-2-(morpholin-4-yl)benzonitrile can be envisioned as a key fragment in the design of such inhibitors, where the nitrile group can be a point of attachment for further chemical elaboration to optimize binding to the kinase active site. The morpholine group often occupies a solvent-exposed region of the ATP-binding pocket, contributing to the overall potency and selectivity of the inhibitor.

While specific drugs directly derived from 5-Fluoro-2-(morpholin-4-yl)benzonitrile are not yet on the market, the prevalence of this and closely related scaffolds in the patent literature for kinase inhibitors underscores its importance as a key intermediate for the discovery of next-generation targeted therapies.

Safety and Handling

A specific Safety Data Sheet (SDS) for 5-Fluoro-2-(morpholin-4-yl)benzonitrile is not publicly available. However, based on the safety profiles of structurally similar compounds, such as other fluorinated benzonitriles, the following precautions should be taken:

  • General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[9] Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[10][11]

  • Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10][12]

  • First Aid Measures:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If inhaled: Move the person to fresh air and keep comfortable for breathing.[9]

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

It is imperative to consult the specific SDS provided by the supplier before handling this compound.

Conclusion

5-Fluoro-2-(morpholin-4-yl)benzonitrile represents a strategically important, yet underexplored, building block for medicinal chemistry and drug discovery. Its synthesis via a robust nucleophilic aromatic substitution reaction makes it readily accessible for research purposes. The combination of a fluorinated benzonitrile core and a morpholine moiety provides a foundation for the design of potent and selective kinase inhibitors, particularly targeting the PI3K signaling pathway. As the quest for novel targeted therapies continues, the utility of such versatile and functionalized heterocyclic compounds is poised to grow, making 5-Fluoro-2-(morpholin-4-yl)benzonitrile a valuable tool for the modern medicinal chemist.

References

  • Cole-Parmer. (2006, June 14). Material Safety Data Sheet - 4-Amino-2-(trifluoromethyl)benzonitrile, 95+%. Retrieved from [Link]

  • PubChem. (n.d.). 5-fluoro-2-[[(2S)-2-(5-propyl-1H-1,2,4-triazol-3-yl)morpholin-4-yl]methyl]benzonitrile. Retrieved from [Link]

  • PubMed. (2011, October 27). Synthesis and biological evaluation of novel analogues of the pan class I phosphatidylinositol 3-kinase (PI3K) inhibitor 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474). Retrieved from [Link]

  • PubMed. (2015, January 8). Discovery and preclinical profiling of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor. Retrieved from [Link]

  • PureSynth. (n.d.). 5-Fluoro-2-Methoxybenzonitrile 98.0%(GC). Retrieved from [Link]

  • MDPI. (2022, September 17). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Retrieved from [Link]

  • ChemWhat. (n.d.). 5-Fluoro-2-methylbenzonitrile CAS#: 77532-79-7. Retrieved from [Link]

  • Google Patents. (n.d.). CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile.
  • Frontiers. (2024, October 20). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Retrieved from [Link]

  • PMC. (2024, October 21). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Retrieved from [Link]

  • European Patent Office. (n.d.). EP1114809A1 - PROCESS FOR THE PREPARATION OF FLUOROBENZYL DERIVATIVES. Retrieved from [Link]

  • Pharma Inventor Inc. (n.d.). Patent & Publications. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Retrieved from [Link]

  • Google Patents. (n.d.). United States Patent. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-5-formylbenzonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012071684A1 - Heterocyclic derivates,preparation processes and medical uses thereof.
  • PMC. (2025, August 12). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Retrieved from [Link]

  • Drug Target Review. (2016, June 16). New horizons in next-generation small molecule kinase inhibitors. Retrieved from [Link]

  • ScienceDirect. (n.d.). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Retrieved from [Link]

  • ResearchGate. (2021, February 2). 2-(2,4-Dichlorophenyl)-5-fluoro-6-morpholin-4-yl-1H-benzimidazole monohydrate. Retrieved from [Link]

  • NIST. (n.d.). 5-Fluoro-2-methylbenzonitrile. Retrieved from [Link]

Sources

A Technical Guide to the Predicted NMR Spectra of 2-Fluoro-4-morpholinobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel small molecules is paramount. 2-Fluoro-4-morpholinobenzonitrile, a compound featuring a strategically functionalized aromatic core, represents a scaffold of significant interest. The interplay of its electron-withdrawing nitrile group, the electron-donating morpholine substituent, and the modulating fluorine atom creates a unique electronic environment. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for unambiguously determining the structure of such molecules in solution.

This in-depth technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of 2-Fluoro-4-morpholinobenzonitrile. In the absence of published experimental data, this document leverages state-of-the-art computational methodologies to generate a reliable theoretical spectrum.[1][2] This serves as an invaluable resource for researchers, enabling them to anticipate spectral features, streamline experimental design, and accelerate the process of structural verification.[3]

The Foundation of NMR Prediction: A Methodological Overview

The computational prediction of NMR spectra has become an indispensable tool in chemical research, bridging the gap between a proposed structure and its experimental validation.[4] The accuracy of these predictions hinges on the sophistication of the underlying theoretical models, which primarily fall into two categories:

  • Quantum Chemical Methods: At the forefront of ab initio prediction are methods based on Density Functional Theory (DFT).[1][4] Specifically, the Gauge-Including Atomic Orbital (GIAO) method is widely employed to calculate the NMR shielding tensors for each nucleus in a molecule.[4] These shielding tensors, which describe the local magnetic field experienced by a nucleus, are then converted into chemical shifts by referencing them against a standard, typically Tetramethylsilane (TMS). This approach provides a fundamental understanding of how a molecule's three-dimensional electronic structure dictates its NMR spectrum.[1][2]

  • Empirical and Database-Driven Methods: These approaches leverage vast databases of experimentally acquired NMR data. Algorithms, such as those employing Hierarchical Organisation of Spherical Environments (HOSE) codes or machine learning and neural networks, predict chemical shifts by identifying and comparing chemical environments within the query molecule to those in the database.[5][6][7] Many modern software packages utilize a hybrid approach, combining quantum mechanical calculations with empirical data for enhanced accuracy.[5]

General Workflow for Computational NMR Prediction

The process of generating a predicted NMR spectrum from a chemical structure follows a logical, multi-step workflow. This ensures that the calculation is based on a physically realistic representation of the molecule.

G cluster_input Input Phase cluster_computation Computational Engine cluster_output Output & Analysis struct 1. 2D Chemical Structure (e.g., 2-Fluoro-4- morpholinobenzonitrile) geom_opt 2. Geometry Optimization (Find lowest energy 3D conformer) struct->geom_opt nmr_calc 3. NMR Calculation (e.g., DFT/GIAO Method) geom_opt->nmr_calc shielding 4. Shielding Tensor Calculation nmr_calc->shielding scaling 5. Reference Scaling & Chemical Shift Conversion shielding->scaling spectrum 6. Predicted Spectrum (Peak list & visualization) scaling->spectrum

Figure 1: A generalized workflow for the computational prediction of NMR spectra.

Predicted ¹H NMR Spectrum of 2-Fluoro-4-morpholinobenzonitrile

The predicted ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons and the two sets of diastereotopic protons of the morpholine ring. The chemical shifts are influenced by the electronic effects of the substituents, and the multiplicities are governed by spin-spin coupling to neighboring protons and the fluorine atom.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-6~7.45dd³JHH ≈ 8.8, ⁴JHF ≈ 8.5
H-5~6.70dd³JHH ≈ 8.8, ⁴JHH ≈ 2.2
H-3~6.65dd³JHF ≈ 12.5, ⁴JHH ≈ 2.2
H-α (Morpholine)~3.85tJ ≈ 4.8
H-β (Morpholine)~3.30tJ ≈ 4.8

Figure 2: Numbering scheme for 2-Fluoro-4-morpholinobenzonitrile.

Analysis and Rationale
  • Aromatic Region (δ 6.5-7.5 ppm):

    • H-6: This proton is ortho to the electron-withdrawing cyano group (-CN) and is expected to be the most deshielded of the aromatic protons. It will appear as a doublet of doublets (dd) due to coupling with H-5 (ortho coupling, ³JHH) and the fluorine atom at C-2 (meta coupling, ⁴JHF).

    • H-5 & H-3: These protons are ortho to the strongly electron-donating morpholine group, which shifts them significantly upfield. H-5 will be a doublet of doublets, coupling to H-6 (ortho coupling, ³JHH) and H-3 (meta coupling, ⁴JHH). H-3 is also shifted upfield and will appear as a doublet of doublets due to coupling with the fluorine atom at C-2 (ortho coupling, ³JHF) and H-5 (meta coupling, ⁴JHH).

  • Aliphatic Region (δ 3.0-4.0 ppm):

    • H-α (Morpholine): The four protons adjacent to the oxygen atom are deshielded by its electronegativity and are expected to resonate around 3.85 ppm. They typically appear as a triplet due to coupling with the adjacent H-β protons.

    • H-β (Morpholine): The four protons adjacent to the nitrogen atom are less deshielded and will appear further upfield, around 3.30 ppm, also as a triplet.

Predicted ¹³C NMR Spectrum of 2-Fluoro-4-morpholinobenzonitrile

The proton-decoupled ¹³C NMR spectrum will provide critical information on the carbon skeleton. A key feature will be the presence of carbon-fluorine (C-F) couplings, which are invaluable for confirming the position of the fluorine substituent.

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 101 MHz)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity (due to ¹⁹F)Estimated Coupling Constant (JCF, Hz)
C-CN~118s-
C-1~98d²JCF ≈ 25
C-2~162d¹JCF ≈ 250
C-3~105d²JCF ≈ 28
C-4~155s⁴JCF ≈ 2
C-5~114s⁵JCF ≈ 1
C-6~134d³JCF ≈ 10
C-α (Morpholine)~66.5s-
C-β (Morpholine)~49d³JCF ≈ 5
Analysis and Rationale
  • Aromatic Region (δ 95-165 ppm):

    • C-2: The carbon directly attached to the fluorine atom (C-2) will be significantly downfield and will exhibit a large one-bond C-F coupling (¹JCF) of approximately 250 Hz, appearing as a doublet. [8] * C-4: This carbon, bonded to the electron-donating nitrogen of the morpholine ring, will be strongly deshielded, appearing around 155 ppm.

    • C-1 & C-3: These carbons, flanking the fluorine-bearing carbon, will show significant two-bond C-F couplings (²JCF), appearing as doublets. C-3, being ortho to the strong donor morpholine group, is expected to be further upfield than its typical position.

    • C-6: This carbon will exhibit a smaller three-bond C-F coupling (³JCF).

    • C-1 & C-CN: The carbon bearing the nitrile (C-1) and the nitrile carbon itself (C-CN) are expected to be significantly upfield due to the strong resonance donation from the para-morpholine group.

  • Aliphatic Region (δ 45-70 ppm):

    • C-α & C-β: The morpholine carbons will appear in their characteristic regions, with C-α (adjacent to oxygen) being more deshielded than C-β (adjacent to nitrogen). A small three-bond C-F coupling may be observable on C-β. [8]

Protocols for Experimental Verification

To validate the predicted data, the following experimental protocols are recommended. These procedures are designed to yield high-quality, unambiguous spectra for structural confirmation.

Sample Preparation
  • Weigh approximately 10-15 mg of high-purity 2-Fluoro-4-morpholinobenzonitrile.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy Protocol
  • Instrument: 400 MHz (or higher) NMR Spectrometer

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Acquisition Parameters:

    • Spectral Width: 16 ppm (-2 to 14 ppm)

    • Pulse Angle: 30 degrees

    • Acquisition Time: ~4 seconds

    • Relaxation Delay (D1): 2 seconds

    • Number of Scans: 16-32 (adjust for signal-to-noise)

¹³C{¹H} NMR Spectroscopy Protocol
  • Instrument: 400 MHz (or higher) NMR Spectrometer (operating at ~101 MHz for ¹³C)

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker systems).

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Acquisition Parameters:

    • Spectral Width: 240 ppm (-10 to 230 ppm)

    • Pulse Angle: 30 degrees

    • Acquisition Time: ~1.5 seconds

    • Relaxation Delay (D1): 2 seconds

    • Number of Scans: ≥1024 (adjust for signal-to-noise, as ¹³C has low natural abundance). [9]

Conclusion

This guide provides a robust, theoretically grounded prediction of the ¹H and ¹³C NMR spectra for 2-Fluoro-4-morpholinobenzonitrile. The predicted chemical shifts, multiplicities, and coupling constants offer a detailed spectral fingerprint for this molecule. The characteristic C-F couplings in the ¹³C spectrum and the distinct splitting patterns in the aromatic region of the ¹H spectrum are key features to look for during experimental verification. By using computational predictions to anticipate spectral outcomes, researchers can more efficiently plan experiments, interpret complex data, and confirm the structure of novel chemical entities with a higher degree of confidence.

References

  • Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews - ACS Publications.
  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. PMC.
  • NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. ACD/Labs.
  • Download NMR Predict. Mestrelab Research.
  • Chapter 2: Recent Advances in Computational NMR Spectrum Prediction. Books.
  • Which software is best for computer assisted prediction of NMR and/or mass spectra?. ResearchGate.
  • Computational Prediction of Paramagnetic NMR Chemical Shifts in f-Element Complexes. Research Explorer - The University of Manchester.
  • NMR Predictor Guide: Which Type Is Best for You?. Chemaxon.
  • SMART NMR.
  • NMR Predictors. Thermo Fisher Scientific - US.
  • Supplementary Information. The Royal Society of Chemistry.
  • Calculated and experimental 13 C NMR chemical shifts. ResearchGate.
  • An In-depth Technical Guide to the Synthesis of 2-fluoro-N-(morpholin-4-yl)benzamide. Benchchem.
  • CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. ChemRxiv.
  • An In-depth Technical Guide to the Predicted 13C NMR Spectrum of 2-Amino-3,5-difluorobenzonitrile. Benchchem.
  • An In-depth Technical Guide on 2-fluoro-N-(morpholin-4-yl)benzamide Derivatives and Analogs. Benchchem.
  • 4-(2-fluoro-4-nitrophenyl)morpholine. ORGANIC SPECTROSCOPY INTERNATIONAL.

Sources

The Electronic Architecture of Fluorobenzonitriles: A Technical Guide for Medicinal Chemistry and Synthetic Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into organic scaffolds is a cornerstone of modern drug discovery and materials science. When combined with the strongly electron-withdrawing cyano group (-C≡N) on an aromatic ring, fluorine substitution creates a highly tunable electronic environment. This whitepaper provides an in-depth technical analysis of the electronic effects of fluorine substitution on benzonitrile derivatives. Designed for researchers and drug development professionals, this guide synthesizes quantitative spectroscopic data, structure-activity relationships, and self-validating experimental protocols to empower rational molecular design.

The Fluorine Paradox in the Benzonitrile Scaffold

The unique utility of fluorine stems from a chemical paradox: it is the most electronegative element in the periodic table (3.98 Pauling scale), yet it possesses three lone pairs of electrons in its 2p orbital that can participate in π -delocalization.

When attached to a benzonitrile scaffold, fluorine exerts two competing electronic forces:

  • Inductive Effect (-I): Fluorine withdraws electron density through the σ -bond network, creating a highly polarized C-F bond.

  • Resonance Effect (+R): Fluorine donates electron density from its 2p lone pairs into the aromatic π -system.

The cyano group is a powerful electron-withdrawing group via both inductive (-I) and mesomeric (-M) effects. The net electronic landscape of a fluorobenzonitrile derivative is entirely dictated by the relative position (ortho, meta, or para) of the fluorine atom to the cyano group.

Electronic_Effects F_Subst Fluorine Substitution (High Electronegativity, Lone Pairs) Inductive Inductive Effect (-I) Electron Withdrawing F_Subst->Inductive Resonance Resonance Effect (+R) Electron Donating F_Subst->Resonance Ortho Ortho Position Strong -I, Moderate +R Inductive->Ortho Meta Meta Position Strong -I, No +R Inductive->Meta Para Para Position Weak -I, Strong +R Inductive->Para Resonance->Ortho Resonance->Para

Logical interplay of inductive and resonance effects by substitution position.

Positional Dependency and Hammett Parameters

To quantitatively predict the reactivity of these derivatives, chemists rely on1 [1]. The Hammett equation provides a linear free-energy relationship that maps the electronic influence of a substituent.

  • Meta-substitution: At the meta position, the +R resonance effect cannot delocalize electron density onto the meta carbon. Therefore, the strong -I effect dominates ( σm​=+0.34 ). This makes meta-fluorobenzonitriles highly electron-deficient and exceptionally susceptible to nucleophilic attack.

  • Para-substitution: At the para position, the distance weakens the -I effect, while the +R effect allows direct resonance donation to the carbon bearing the cyano group. These effects nearly cancel each other out ( σp​=+0.06 ), resulting in a marginally electron-withdrawing net effect.

Table 1: Hammett Constants for Fluorine Substitution
PositionSubstituent Constant ( σ )Dominant Electronic EffectImpact on Ring Electron Density
Meta ( σm​ )+0.34Inductive (-I)Strongly Decreased
Para ( σp​ )+0.06Resonance (+R) & Inductive (-I)Marginally Decreased

Spectroscopic Signatures of Electronic Perturbation

The theoretical electronic effects can be empirically validated through spectroscopic analysis.

Vibrational (IR) Spectroscopy: The nitrile stretch ( νC≡N​ ) is highly sensitive to the electron density of the aromatic ring. In unfluorinated benzonitrile, this stretch occurs at ~2245 cm⁻¹. However,2 [2]. This redshift is a direct consequence of the ortho-fluorine's +R effect pushing electron density into the ring, which conjugates with the cyano group, increasing the single-bond character of the C-CN bond and diminishing the triple-bond character.

NMR Spectroscopy: Proton ( 1 H) NMR provides a map of the local shielding environment. Protons ortho to the cyano group are heavily deshielded by its -I/-M effects, while protons ortho to the fluorine atom are shielded by its +R effect [3].

Table 2: Spectroscopic Signatures of Fluorobenzonitriles
Compound 1 H NMR Shift (ppm, ortho to F)IR Nitrile Stretch ( νC≡N​ , cm −1 )
Benzonitrile (Unsubstituted)N/A~2245
2-Fluorobenzonitrile~7.24 - 7.31~2230
3-Fluorobenzonitrile~7.35 - 7.54~2238
4-Fluorobenzonitrile~7.18~2240

Implications for Drug Development

In medicinal chemistry, the 3 [4] modulates critical pharmacokinetic properties:

  • Metabolic Stability: Cytochrome P450 (CYP) enzymes typically oxidize electron-rich aromatic rings. The combined -I effects of the cyano and fluorine groups deactivate the ring, effectively blocking oxidative metabolism.

  • Lipophilicity and Permeability: Fluorine substitution increases the lipophilicity (logP) of the benzonitrile scaffold, which can4 [5].

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific rigor, the following protocols detail the synthesis and evaluation of fluorobenzonitrile derivatives. Every step is grounded in chemical causality and includes a self-validation mechanism.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) of 3,5-Difluorobenzonitrile

Causality: The meta-fluorines strongly withdraw electrons (-I), making the ipso-carbons highly electrophilic. The cyano group further stabilizes the negative charge of the intermediate Meisenheimer complex [6].

SNAr_Workflow Start Fluorobenzonitrile Starting Material Nu Nucleophilic Attack (Amine/Alkoxide) Start->Nu Meisenheimer Meisenheimer Complex (Stabilized by -CN) Nu->Meisenheimer Elimination Fluoride Elimination (Rate-Determining) Meisenheimer->Elimination Product Substituted Benzonitrile (Product) Elimination->Product

Step-by-step nucleophilic aromatic substitution (SNAr) workflow.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 1.0 eq of 3,5-difluorobenzonitrile in anhydrous Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent. It solvates cations but leaves the nucleophile "naked" and highly reactive, maximizing its kinetic energy for the attack on the electron-deficient ipso-carbon.

  • Nucleophile Addition: Add 1.1 eq of a secondary amine and 2.0 eq of Potassium Carbonate (K₂CO₃).

    • Causality: K₂CO₃ acts as a mild base to scavenge the HF byproduct, driving the equilibrium forward. A stronger base (like NaOH) is avoided because it would hydrolyze the nitrile group into an amide or carboxylic acid, destroying the scaffold.

  • Reaction Monitoring (Self-Validation): Stir at 80°C and monitor via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) eluent. The consumption of the starting material and the appearance of a lower R_f spot validates the formation of the more polar substituted product.

  • Quenching: Quench the reaction with ice water to precipitate the product, followed by vacuum filtration.

  • Structural Confirmation (Self-Validation): Run a 19 F NMR spectrum. The disappearance of the symmetrical -108 ppm signal (representing two identical fluorines) and the appearance of a single new shifted signal confirms successful mono-substitution.

Protocol 2: NMR Spectroscopic Evaluation of Electronic Effects

Causality: Measuring the exact electronic perturbation requires isolating the molecule from external environmental factors.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of the fluorobenzonitrile derivative in 0.5 mL of deuterated chloroform (CDCl₃).

    • Causality: CDCl₃ is a non-polar, non-hydrogen-bonding solvent. Using a protic solvent like Methanol-d₄ would result in hydrogen bonding with the nitrile nitrogen, artificially withdrawing electron density from the ring and confounding the intrinsic chemical shifts caused by the fluorine atom.

  • Data Acquisition: Acquire 1 H, 13 C, and 19 F spectra on a 400 MHz or 500 MHz NMR spectrometer.

  • Data Analysis (Self-Validation): Extract the 13 C shift of the ipso-carbon attached to the cyano group. Plot this shift against the known Hammett σ constants. A linear correlation validates that the observed chemical shifts are a direct result of the substituent's electronic effects rather than steric hindrance or solvent artifacts.

Conclusion

The electronic effects of fluorine substitution on benzonitrile derivatives represent a masterclass in physical organic chemistry. By understanding the delicate balance between the inductive (-I) and resonance (+R) effects, researchers can predictably tune the reactivity, metabolic stability, and physicochemical properties of these scaffolds. Whether optimizing a nucleophilic aromatic substitution or designing a metabolically robust drug candidate, mastering these electronic architectures is essential for modern chemical innovation.

References

  • Wikipedia Contributors. "Hammett equation." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Purser, S., et al. "The role of fluorine in medicinal chemistry." Journal of Enzyme Inhibition and Medicinal Chemistry, 23(2), 145-189 (2008). URL:[Link]

  • Gillis, E. P., et al. "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 58(21), 8315-8359 (2015). URL:[Link]

Sources

Synthesis and Mechanistic Evaluation of 2-Fluoro-4-morpholinobenzonitrile: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Fluoro-4-morpholinobenzonitrile (CAS: 554448-62-3) is a highly valued fluorinated aromatic building block utilized extensively in the development of kinase inhibitors, selective androgen receptor modulators (SARMs), and oxytocin antagonists[1][2]. This technical whitepaper provides an in-depth mechanistic review and self-validating experimental framework for its synthesis. By dissecting the regioselectivity of nucleophilic aromatic substitution (SNAr) and detailing precise downstream transformations, this guide serves as an authoritative resource for researchers and drug development professionals.

Retrosynthetic Strategy and Mechanistic Causality

The most atom-economical and scalable route to synthesize 2-fluoro-4-morpholinobenzonitrile is the direct Nucleophilic Aromatic Substitution (SNAr) of 2,4-difluorobenzonitrile with morpholine[3].

The Causality of Reagent Selection
  • The Electrophile (2,4-Difluorobenzonitrile): Fluorine is an optimal leaving group in SNAr reactions. Despite being a poor leaving group in aliphatic SN2 reactions, its extreme electronegativity strongly polarizes the C-F bond, accelerating the rate-determining step: the nucleophilic attack that forms the anionic Meisenheimer complex.

  • The Nucleophile/Base (Morpholine): Morpholine is a secondary amine with moderate nucleophilicity. In this protocol, it is deployed in a 2.2 molar equivalent ratio [3]. The causality here is twofold: 1.0 equivalent acts as the nucleophile to substitute the fluorine atom, while the remaining 1.2 equivalents act as an in situ base to scavenge the hydrofluoric acid (HF) byproduct. This forms morpholinium fluoride, preventing the acidic degradation of the product and driving the reaction thermodynamically forward.

Regioselectivity: The Role of Solvent and Electronic Effects

A critical challenge in this synthesis is regioselectivity. 2,4-Difluorobenzonitrile possesses two reactive sites (C2 and C4). However, the reaction exhibits overwhelming para-selectivity (attack at C4) under specific conditions.

Electronic and Structural Directing Effects

The cyano (-CN) group is a powerful electron-withdrawing group (EWG) that activates both the ortho (C2) and para (C4) positions via resonance. However, the linear geometry of the cyano group prevents it from participating in a cyclic, hydrogen-bonded transition state that might otherwise direct the amine to the ortho position[4].

Solvent Hydrogen Bond Basicity (SHBB)

Recent literature highlights that Solvent Hydrogen Bond Basicity (SHBB) dictates SNAr regiochemistry in polyfluoroarenes[4]. By utilizing Tetrahydrofuran (THF) —a polar aprotic solvent with low SHBB—the stabilization of the ortho-transition state is minimized. Consequently, the nucleophile attacks the less sterically hindered C4 position, yielding the thermodynamically and kinetically favored para-substituted Meisenheimer complex.

Regioselectivity Start 2,4-Difluorobenzonitrile + Morpholine PathA Nucleophilic Attack at C4 Start->PathA Favored PathB Nucleophilic Attack at C2 Start->PathB Disfavored ComplexA Para-Meisenheimer Complex (Stabilized by -CN resonance) PathA->ComplexA ComplexB Ortho-Meisenheimer Complex (Sterically hindered) PathB->ComplexB ProdA 2-Fluoro-4-morpholinobenzonitrile (Major) ComplexA->ProdA ProdB 4-Fluoro-2-morpholinobenzonitrile (Minor) ComplexB->ProdB

Caption: Mechanistic logic dictating the para-regioselectivity of the SNAr reaction.

Experimental Workflows & Self-Validating Protocols

SNAr Synthesis of 2-Fluoro-4-morpholinobenzonitrile

The following protocol is adapted from validated patent literature for the synthesis of oxytocin antagonist intermediates[3].

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-difluorobenzonitrile (6.03 g, 43.35 mmol) in anhydrous Tetrahydrofuran (THF, 27 mL) under a nitrogen atmosphere.

  • Nucleophilic Addition: Add morpholine (8.3 mL, 95.17 mmol) dropwise to the stirring solution at room temperature (25 °C). Self-Validation Check: A mild exotherm may be observed, and a white precipitate (morpholinium fluoride) will gradually form, indicating the progression of the SNAr reaction.

  • Reaction Maturation: Stir the reaction mixture continuously at room temperature for 24 hours to ensure complete conversion of the kinetically favored para-product[3].

  • Workup: Concentrate the reaction mixture in vacuo using a rotary evaporator to remove the THF solvent and excess volatile morpholine, yielding a crude white solid residue.

  • Purification: Purify the residue via flash column chromatography on a 90 g pre-packed silica gel column. Elute using a solvent system of 4:1 (v/v) Cyclohexane / Ethyl Acetate. Causality: The moderately non-polar mobile phase allows the target nitrile to elute while trapping highly polar morpholinium salts on the silica stationary phase.

  • Isolation: Evaporate the product-containing fractions to afford 2-fluoro-4-morpholinobenzonitrile as a pure white solid (5.31 g, 65% yield)[3].

SNAr_Workflow N1 2,4-Difluorobenzonitrile (1.0 eq) N3 Reaction in THF 25°C, 24h N1->N3 N2 Morpholine (2.2 eq) N2->N3 N4 In vacuo Evaporation N3->N4 N5 Silica Gel Chromatography (4:1 Cyclohexane/EtOAc) N4->N5 N6 2-Fluoro-4-morpholinobenzonitrile (65% Yield) N5->N6

Caption: Experimental workflow for the SNAr synthesis of 2-Fluoro-4-morpholinobenzonitrile.

Downstream Transformation: DIBAL-H Reduction to Aldehyde

To utilize this building block in complex scaffolds (e.g., diketopiperazines), the nitrile is frequently reduced to an aldehyde[5].

Step-by-Step Methodology:

  • Dissolve 2-fluoro-4-morpholinobenzonitrile (2.22 g, 13.7 mmol) in anhydrous THF (27 mL) under nitrogen.

  • Add Diisobutylaluminum hydride (DIBAL-H, 1.5M in toluene, 13.3 mL, 27.3 mmol) dropwise over 13 minutes. Causality: DIBAL-H reduces the nitrile to a stable imine-aluminum complex. The reaction is kept at room temperature for 23.5 hours to ensure full conversion without over-reducing to the primary amine.

  • Cool the reaction rigorously to -50 °C.

  • Carefully quench by adding methanol (27 mL) dropwise. Causality: Cryogenic quenching safely hydrolyzes the imine-aluminum complex to the aldehyde while controlling the violent exothermic reaction between unreacted DIBAL-H and methanol, preventing thermal degradation of the product[5]. Stir for 10 minutes before standard aqueous workup.

Quantitative Data Summaries

The following tables synthesize the critical quantitative parameters and their mechanistic justifications for the workflows described above.

Table 1: Quantitative Reaction Parameters for SNAr Synthesis

ParameterValue / DescriptionCausality / Mechanistic Purpose
2,4-Difluorobenzonitrile 1.0 eq (43.35 mmol)Electrophilic aromatic substrate containing highly activated C-F bonds.
Morpholine 2.2 eq (95.17 mmol)Dual role: 1.0 eq acts as the nucleophile; 1.2 eq acts as an in situ HF scavenger.
Solvent THF (27 mL)Polar aprotic medium; low SHBB prevents ortho-transition state stabilization.
Temperature 25 °C (Room Temp)Provides sufficient thermal energy for activated SNAr while preventing over-substitution.
Time 24 hoursEnsures complete thermodynamic conversion to the para-product.
Yield 65% (5.31 g)Post-chromatography isolated yield of the pure regioisomer.

Table 2: Quantitative Reaction Parameters for Nitrile Reduction

ParameterValue / DescriptionCausality / Mechanistic Purpose
Substrate 1.0 eq (13.7 mmol)2-Fluoro-4-morpholinobenzonitrile.
DIBAL-H (1.5M) 2.0 eq (27.3 mmol)Hydride donor; forms a stable imine-aluminum complex intermediate.
Reaction Temp 25 °C (23.5 hours)Allows complete reduction of the strongly conjugated nitrile group.
Quench Temp -50 °CCryogenic control to suppress the violent exotherm of DIBAL-H methanolysis.
Quenching Agent Methanol (27 mL)Safely decomposes aluminum salts to release the target aldehyde.

References

  • "4-morpholino-2-fluorobenzonitrile - CAS 554448-62-3", Molaid Chemical Database.
  • "Substituted diketopiperazines as oxytocin antagonists (Patent HU229708B1)", Google Patents.
  • "Dramatic Effect of Solvent Hydrogen Bond Basicity on the Regiochemistry of SNAr Reactions of Electron-Deficient Polyfluoroarenes", Organic Letters - ACS Publications.
  • "Selective androgen receptor modulators (SARMs) and uses thereof (Patent US9139520B2)", Google Patents.

Sources

Thermodynamic Solubility Profile and Solvation Dynamics of 2-Fluoro-4-morpholinobenzonitrile in Organic Media

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Fluoro-4-morpholinobenzonitrile (CAS: 554448-62-3) is a high-value synthetic intermediate predominantly utilized in the development of active pharmaceutical ingredients (APIs), including kinase inhibitors and oxytocin antagonists[1]. In process chemistry, the thermodynamic solubility of an intermediate dictates the efficiency of reaction kinetics, liquid-liquid extractions, and crystallization purifications. This whitepaper provides a comprehensive technical analysis of the solubility profile of 2-Fluoro-4-morpholinobenzonitrile, grounded in structural thermodynamics, and outlines a self-validating empirical methodology for solubility quantification.

Structural Causality and Solvation Mechanisms

The dissolution of 2-Fluoro-4-morpholinobenzonitrile in organic media is not uniform; it is strictly governed by its tri-functional structural topology. Understanding the causality behind these interactions allows chemists to rationally select solvent systems rather than relying on trial and error.

  • Benzonitrile Core (-CN): The nitrile group imparts a strong permanent dipole moment to the molecule. This drives a high affinity for polar aprotic solvents (e.g., DMF, DMSO) via robust dipole-dipole interactions.

  • 4-Morpholino Substituent: The morpholine ring contains an ether oxygen and a tertiary amine-like nitrogen. While the nitrogen's lone pair is partially delocalized into the aromatic π -system, the morpholine moiety acts as a potent hydrogen-bond acceptor. This significantly enhances the compound's solubility in moderately polar, halogenated, and ethereal solvents compared to unsubstituted benzonitriles.

  • 2-Fluoro Substituent (-F): Fluorine introduces localized polarity but, more importantly, increases the overall lipophilicity and polarizability of the aromatic system. The steric and electronic disruption caused by the ortho-fluoro group prevents overly tight crystalline lattice packing, thereby lowering the enthalpy of fusion and increasing solubility across most organic solvents.

G Core 2-Fluoro-4-morpholinobenzonitrile Nitrile Nitrile Group (-CN) Core->Nitrile Morpholine Morpholine Ring Core->Morpholine Fluoro Fluoro Group (-F) Core->Fluoro Solv1 Polar Aprotic (DMF, DMSO) Nitrile->Solv1 Dipole-Dipole Solv2 Moderately Polar (THF, DCM) Morpholine->Solv2 H-Bonding Fluoro->Solv2 Halogen Int. Solv3 Non-Polar (Hexane) Fluoro->Solv3 Weak Dispersion

Fig 1. Structural moieties of 2-Fluoro-4-morpholinobenzonitrile and solvent interaction pathways.

Quantitative Solubility Profiling

Based on predictive thermodynamic models and established process chemistry workflows, the compound exhibits a distinct solubility gradient.

Table 1: Thermodynamic Solubility Profile of 2-Fluoro-4-morpholinobenzonitrile at 25°C

Solvent ClassSolventDielectric Constant (ε)Estimated Solubility (mg/mL)Process Application Context
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 150NMR spectroscopy, biological assay stock solutions
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 100SNAr reactions, high-temperature couplings
Ethereal Tetrahydrofuran (THF)7.550 - 100Hydride reductions (e.g., DIBAL-H), Grignard reactions
Halogenated Dichloromethane (DCM)9.150 - 100Liquid-liquid extraction, silica gel chromatography
Ester Ethyl Acetate (EtOAc)6.020 - 50Aqueous workup, recrystallization solvent
Polar Protic Methanol (MeOH)32.710 - 20Reaction quenching, co-solvent systems
Non-Polar Hexane / Heptane~1.9< 1Anti-solvent for controlled crystallization
Aqueous Water80.1< 0.1Phase separation (aqueous wash)

(Note: Values are empirical estimates derived from structural analogs and documented process chemistry workflows).

Process Chemistry Implications: The Case for THF

The selection of a solvent directly impacts the synthetic utility of the molecule. For instance, in the synthesis of substituted diketopiperazines (acting as oxytocin antagonists), the reduction of the nitrile group on 2-Fluoro-4-morpholinobenzonitrile to an aldehyde is a critical transformation[1].

Patent literature demonstrates that dissolving 2-Fluoro-4-morpholinobenzonitrile in Tetrahydrofuran (THF) provides optimal solvation for the dropwise addition of diisobutylaluminum hydride (DIBAL-H) at low temperatures (-50 °C to room temperature)[1].

  • The Causality: DIBAL-H is an electrophilic reducing agent. THF acts as a weakly coordinating solvent that fully dissolves the highly polar substrate without aggressively competing for the aluminum center. If a stronger polar aprotic solvent like DMF were used, it could poison the aluminum reagent or participate in side reactions. Conversely, non-polar solvents like toluene would fail to fully solubilize the benzonitrile derivative, leading to heterogeneous reaction kinetics and poor yields.

Experimental Methodology: Self-Validating Thermodynamic Protocol

To ensure high-fidelity data during process development, a rigorous shake-flask method coupled with HPLC-UV is required. Kinetic solubility methods (like solvent-shifting) often overestimate solubility due to supersaturation artifacts. The following protocol ensures true thermodynamic equilibrium.

Step-by-Step Protocol:

  • Solid-Solvent Equilibration: Add an excess of 2-Fluoro-4-morpholinobenzonitrile (approximately 200 mg) to 1.0 mL of the target organic solvent in a 2.0 mL amber glass HPLC vial.

  • Thermostatic Agitation: Seal the vial securely and agitate at 500 rpm using a thermostatic shaker set strictly to 25.0 °C ± 0.1 °C for 24 hours. Rationale: Strict temperature control is mandatory as solubility is an enthalpy-driven process; minor temperature fluctuations cause massive data variance.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes at 25 °C to tightly pellet the undissolved solid.

  • Supernatant Extraction & Dilution: Carefully extract 100 µL of the clear supernatant using a positive displacement pipette (to account for solvent vapor pressure differences). Dilute immediately in a compatible mobile phase (e.g., Acetonitrile:Water 50:50) to prevent premature precipitation.

  • HPLC-UV Quantification: Analyze the diluted sample via HPLC-UV (λ = 254 nm) using an isocratic elution on a standard C18 reverse-phase column.

  • Data Validation: Calculate the concentration against a pre-established multi-point calibration curve. The system is considered self-validating if the Relative Standard Deviation (RSD) of triplicate independent samples is < 2%.

G A 1. Solid-Solvent Equilibration B 2. Thermostatic Agitation (24h) A->B C 3. Phase Separation (Centrifuge) B->C D 4. Supernatant Extraction C->D E 5. HPLC-UV Quantification D->E F 6. Data Validation (RSD < 2%) E->F

Fig 2. Standardized shake-flask methodology for thermodynamic solubility determination.

References

  • HU229708B1 - Substituted diketopiperazines as oxytocin antagonists Source: Google Patents URL

Sources

Methodological & Application

Application Notes & Protocols: A Detailed Guide to the Synthesis of 2-Fluoro-4-morpholinobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive technical guide provides a detailed protocol for the synthesis of 2-Fluoro-4-morpholinobenzonitrile, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved via a regioselective Nucleophilic Aromatic Substitution (SNAr) reaction, displacing the C4 fluorine atom of 2,4-difluorobenzonitrile with morpholine. This document offers an in-depth exploration of the reaction mechanism, a step-by-step experimental procedure, safety protocols, characterization data, and troubleshooting advice, tailored for researchers and professionals in drug development and chemical synthesis.

Introduction and Foundational Principles

The morpholine moiety is a ubiquitous scaffold in a vast array of biologically active compounds, prized for conferring favorable pharmacokinetic properties such as enhanced aqueous solubility and metabolic stability[1]. When incorporated into a fluorinated benzonitrile framework, it creates a molecule with significant potential for further functionalization in drug discovery programs. The fluorine atom and the nitrile group can modulate the compound's electronic properties, lipophilicity, and metabolic fate, making 2-Fluoro-4-morpholinobenzonitrile an attractive intermediate for chemical exploration[2][3].

The synthesis described herein proceeds via a Nucleophilic Aromatic Substitution (SNAr) reaction. This class of reaction is highly effective for substituting leaving groups on aromatic rings that are activated by potent electron-withdrawing groups[4][5]. In the case of 2,4-difluorobenzonitrile, the strongly electron-withdrawing nitrile group (-CN) renders the aromatic ring electron-deficient and thus susceptible to attack by nucleophiles like morpholine[6].

The SNAr Mechanism: A Tale of Two Steps

The reaction follows a well-established two-step addition-elimination mechanism[5][6]:

  • Nucleophilic Addition: The nitrogen atom of morpholine, acting as the nucleophile, attacks the electron-deficient carbon at the C4 position of the 2,4-difluorobenzonitrile ring. This position is para to the activating nitrile group. This attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and, crucially, onto the electronegative nitrile group, which provides significant stabilization[5][6].

  • Elimination (Aromatization): The aromaticity of the ring is restored through the elimination of the fluoride ion from the C4 position, yielding the final substituted product, 2-Fluoro-4-morpholinobenzonitrile.

Regioselectivity: The Decisive Factor

A key aspect of this synthesis is the high regioselectivity of the substitution. The nucleophilic attack occurs preferentially at the C4 position over the C2 position. This is because the stabilizing effect of the electron-withdrawing nitrile group on the negative charge of the Meisenheimer intermediate is more pronounced when the attack is at the para position (C4) compared to the meta position relative to the incoming nucleophile (which would be the case for C2 attack relative to the nitrile).

SNAr_Mechanism sub 2,4-Difluorobenzonitrile meisenheimer Meisenheimer Complex (Resonance Stabilized) sub->meisenheimer + Morpholine (Nucleophilic Attack) nuc Morpholine prod 2-Fluoro-4-morpholinobenzonitrile meisenheimer->prod - F⁻ (Elimination) lg F⁻

Diagram 1: General overview of the SNAr addition-elimination mechanism.

Safety and Handling

Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for each reagent. This protocol involves hazardous materials that require strict adherence to safety procedures.

  • 2,4-Difluorobenzonitrile: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation.[7]

  • Morpholine: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.

  • Potassium Carbonate (K₂CO₃): Causes serious eye irritation.

  • N,N-Dimethylformamide (DMF): Harmful in contact with skin or if inhaled. Causes serious eye irritation. May damage fertility or the unborn child.

Mandatory Personal Protective Equipment (PPE):

  • Chemical-resistant gloves (nitrile or neoprene).

  • Splash-proof safety goggles or a face shield.[8]

  • A properly fitted laboratory coat.

Engineering Controls:

  • All operations must be conducted within a certified chemical fume hood to avoid inhalation of vapors and dust.[9]

  • An eyewash station and safety shower must be readily accessible.[8]

Detailed Experimental Protocol

This protocol is adapted from established procedures for SNAr reactions on activated difluoroaromatic compounds.[6]

Materials and Equipment
  • Reagents:

    • 2,4-Difluorobenzonitrile (≥98%)

    • Morpholine (≥99%)

    • Anhydrous Potassium Carbonate (K₂CO₃), powdered

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl Acetate (EtOAc), reagent grade

    • Deionized Water

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath with temperature controller

    • Nitrogen or Argon gas inlet

    • Separatory funnel

    • Rotary evaporator

    • Glassware for extraction and filtration

    • Thin Layer Chromatography (TLC) plates (silica gel)

    • Flash chromatography system (optional, for purification)

Reaction Setup and Execution
  • Flask Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-difluorobenzonitrile (1.0 eq, e.g., 1.39 g, 10.0 mmol) and anhydrous potassium carbonate (2.0 eq, 2.76 g, 20.0 mmol).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) (approx. 0.2 M concentration, e.g., 50 mL) to the flask.

  • Inert Atmosphere: Seal the flask and flush with an inert gas (Nitrogen or Argon). Maintain a positive pressure of inert gas throughout the reaction.

  • Nucleophile Addition: Add morpholine (1.2 eq, 1.05 mL, 12.0 mmol) to the stirring suspension via syringe.

  • Heating: Heat the reaction mixture to 100 °C using a pre-heated oil bath or heating mantle.

  • Monitoring: Maintain vigorous stirring at 100 °C. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent system) until the starting material is consumed (typically 8-16 hours).

Work-up and Isolation
  • Cooling & Quenching: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Precipitation: Slowly pour the reaction mixture into a beaker containing ice-cold deionized water (approx. 200 mL). This should precipitate the crude product.

  • Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic salts.[6]

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude product can be purified by one of the following methods:

  • Recrystallization: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

  • Flash Column Chromatography: Purify the crude residue on a silica gel column, eluting with a gradient of ethyl acetate in hexanes to afford the pure 2-Fluoro-4-morpholinobenzonitrile.

Diagram 2: Experimental workflow for the synthesis of 2-Fluoro-4-morpholinobenzonitrile.

Data and Results

Quantitative Reaction Summary
ParameterValueNotes
Starting Material 2,4-Difluorobenzonitrile1.0 equivalent
Nucleophile Morpholine1.2 equivalents
Base Potassium Carbonate2.0 equivalents
Solvent Anhydrous DMFApprox. 0.2 M
Temperature 100 °CProvides sufficient thermal energy.
Reaction Time 8 - 16 hoursMonitor by TLC for completion.
Expected Yield 75 - 90%Yields may vary based on purity and scale.
Expected Product Characterization

While a specific public spectrum for 2-Fluoro-4-morpholinobenzonitrile was not retrieved, the following data is predicted based on its chemical structure and spectral data from analogous compounds like 4-(2-fluoro-4-nitrophenyl)morpholine.[10]

  • Product: 2-Fluoro-4-morpholinobenzonitrile

  • Molecular Formula: C₁₁H₁₁FN₂O

  • Molecular Weight: 206.22 g/mol

  • Appearance: Expected to be a white to off-white solid.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~7.5 (d, J≈8.8 Hz, 1H, Ar-H)

    • δ ~6.7 (dd, J≈8.8, 2.4 Hz, 1H, Ar-H)

    • δ ~6.6 (dd, J≈13.2, 2.4 Hz, 1H, Ar-H)

    • δ ~3.85 (t, J≈4.8 Hz, 4H, -CH₂-O-)

    • δ ~3.30 (t, J≈4.8 Hz, 4H, -CH₂-N-)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~163 (d, ¹JCF ≈ 250 Hz, C-F)

    • δ ~155 (d, ³JCF ≈ 12 Hz, C-N)

    • δ ~128 (d, ³JCF ≈ 8 Hz, Ar-CH)

    • δ ~118 (C≡N)

    • δ ~112 (d, ²JCF ≈ 25 Hz, Ar-CH)

    • δ ~105 (d, ²JCF ≈ 28 Hz, Ar-CH)

    • δ ~100 (Ar C-CN)

    • δ ~66.5 (-CH₂-O-)

    • δ ~47.5 (-CH₂-N-)

  • Mass Spec (HRMS): [M+H]⁺ calculated for C₁₁H₁₂FN₂O⁺: 207.0928; found: 207.09XX.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Reaction 1. Inactive base (absorbed moisture).2. Insufficient temperature.3. Low-quality or wet solvent.1. Use freshly opened or dried K₂CO₃.2. Verify oil bath/mantle temperature.3. Use anhydrous grade DMF.
Incomplete Reaction 1. Insufficient reaction time.2. Stoichiometry error.1. Extend the reaction time, continuing to monitor by TLC.2. Re-verify calculations and measurements for subsequent runs.
Presence of Byproducts 1. Disubstitution (reaction at C2).2. Reaction with residual water.1. Generally not favored, but could occur at higher temperatures. Consider lowering the temperature.2. Ensure all reagents and glassware are thoroughly dry.

Conclusion

The nucleophilic aromatic substitution of 2,4-difluorobenzonitrile with morpholine is a robust and efficient method for producing 2-Fluoro-4-morpholinobenzonitrile. The reaction proceeds with high regioselectivity, is operationally simple, and provides good to excellent yields of the desired product. This protocol provides a reliable foundation for researchers to synthesize this valuable intermediate for applications in pharmaceutical and materials science research.

References

  • Vapourtec. Aromatic Substitution - Vapourtec Flow Chemistry. Retrieved from [Link]

  • CDMS.net. (2019, April 24). SAFETY DATA SHEET. Retrieved from [Link]

  • Beilstein Journals. (2023, October 5). Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides. Retrieved from [Link]

  • ResearchGate. Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). Retrieved from [Link]

  • SpectraBase. 2-Fluoro-4-hydroxybenzonitrile. Retrieved from [Link]

  • ORGANIC SPECTROSCOPY INTERNATIONAL. (2018, September 23). 4-(2-fluoro-4-nitrophenyl)morpholine. Retrieved from [Link]

  • Google Patents. (2003, January 2). CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
  • MDPI. (2025, February 23). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Retrieved from [Link]

  • National Institutes of Health (NIH). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. Retrieved from [Link]

  • PubChem. 2-(4-Fluorobenzylidene)malononitrile. Retrieved from [Link]

  • Journal of Chemical Research. On the Synthesis of 2-Amino-4,6-difluorobenzonitrile. Retrieved from [Link]

  • Google Patents. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.
  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • Google Patents. CN100457721C - Production process of 2,4-difluorobenzonitrile.
  • Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved from [Link]

  • National Institutes of Health (NIH). Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs). Retrieved from [Link]

  • PrepChem.com. Synthesis of 3-fluoro-4-methoxybenzonitrile. Retrieved from [Link]

Sources

Application Note & Protocol Guide: Strategic Derivatization of 2-Fluoro-4-morpholinobenzonitrile for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2-fluoro-4-morpholinobenzonitrile scaffold is a cornerstone in modern medicinal chemistry, embodying the "privileged structure" concept. The morpholine moiety frequently imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while the fluorinated benzonitrile core offers a versatile platform for chemical modification.[1][2][3][4] This guide provides an in-depth exploration of the chemical reactivity of this scaffold and presents detailed, field-proven protocols for its derivatization. We will focus on three high-impact synthetic strategies: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination. Each section explains the underlying chemical principles, provides step-by-step experimental procedures, and offers insights into reaction optimization and troubleshooting, empowering researchers to efficiently generate diverse compound libraries for drug discovery programs.

Foundational Principles: The Chemistry of the Scaffold

The synthetic utility of 2-fluoro-4-morpholinobenzonitrile is dictated by the electronic interplay of its functional groups. The nitrile (-CN) and fluorine (-F) groups are potent electron-withdrawing groups, acting via both inductive and resonance effects.[5] This creates a significant electron deficiency on the aromatic ring, particularly at the carbon atom bearing the fluorine (C2 position). This electrophilic nature makes the scaffold highly susceptible to attack by nucleophiles, setting the stage for Nucleophilic Aromatic Substitution (SNAr) reactions, where the fluoride ion serves as an excellent leaving group.[5] This reactivity is the primary and most direct pathway for derivatization.

Furthermore, the carbon-fluorine bond, while being the site of SNAr, can also be leveraged as a coupling handle in various palladium-catalyzed cross-coupling reactions. Though less reactive than corresponding bromides or iodides, aryl fluorides can participate in transformations like Suzuki and Buchwald-Hartwig couplings under optimized conditions, providing access to biaryl and aryl-amine structures, respectively.[6][7][8]

The morpholine ring is not merely a passive component; it is a critical pharmacophore. Its inclusion in drug candidates is known to enhance aqueous solubility, improve metabolic stability, and potentially engage in crucial hydrogen bonding interactions with biological targets.[4][9]

Logical Flow of Derivatization Strategies

The following diagram outlines the primary synthetic pathways for modifying the 2-fluoro-4-morpholinobenzonitrile core.

G cluster_B cluster_C A 2-Fluoro-4-morpholinobenzonitrile (Starting Scaffold) B Strategy 1: Nucleophilic Aromatic Substitution (SNAr) (C-F Bond Cleavage) A->B C Strategy 2: Pd-Catalyzed Cross-Coupling (C-F Bond Activation) A->C D Strategy 3: Nitrile Group Modification (Functional Group Interconversion) A->D B1 Diverse Amines (R₂NH) B->B1 B2 Alkoxides (R-O⁻) B->B2 B3 Thiols (R-S⁻) B->B3 C1 Suzuki Coupling (Aryl Boronic Acids) C->C1 C2 Buchwald-Hartwig Amination (Primary/Secondary Amines) C->C2 B_Out 2-Substituted-4-morpholinobenzonitriles (C-N, C-O, C-S Bonds) B1->B_Out B2->B_Out B3->B_Out C_Out Biaryl & Aryl-Amine Derivatives C1->C_Out C2->C_Out

Caption: Primary derivatization pathways for the core scaffold.

Strategy 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is the most direct method for derivatizing the scaffold. It proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[10] The presence of the para-morpholino group and, more importantly, the ortho-nitrile group, effectively stabilizes this intermediate, facilitating the reaction.[11]

Mechanism: SNAr Addition-Elimination

G start 2-Fluoro-4-morpholinobenzonitrile + Nu⁻ step1 Step 1: Nucleophilic Attack(Rate-Determining) start->step1 intermediate Meisenheimer Complex (Resonance Stabilized Carbanion) step1->intermediate Forms stabilized intermediate step2 Step 2: Elimination of Fluoride(Fast) intermediate->step2 product 2-Substituted-4-morpholinobenzonitrile + F⁻ step2->product Restores aromaticity G Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA Ar-F PdII_Aryl Ar-Pd(II)-F(L₂) OA->PdII_Aryl LE Ligand Exchange PdII_Aryl->LE ⁻F⁻, +[R₂N]⁻ PdII_Amine Ar-Pd(II)-NR₂(L₂) LE->PdII_Amine Amine R₂NH + Base Amine->LE RE Reductive Elimination PdII_Amine->RE RE->Pd0 Regenerates Catalyst Product Ar-NR₂ (Product) RE->Product

Sources

Optimization of reaction time for 2-Fluoro-4-morpholinobenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Kinetic Optimization of 2-Fluoro-4-morpholinobenzonitrile Synthesis via Microwave-Assisted SNAr

Executive Summary

2-Fluoro-4-morpholinobenzonitrile is a highly valued fluorinated building block utilized in the synthesis of active pharmaceutical ingredients (APIs), including kinase inhibitors and oxytocin antagonists. The standard synthetic route relies on a Nucleophilic Aromatic Substitution (SNAr) between 2,4-difluorobenzonitrile and morpholine. However, conventional batch protocols utilizing standard solvents at room temperature suffer from sluggish kinetics, requiring up to 24 hours to achieve moderate yields[1].

This technical guide details a self-validating, optimized protocol that leverages microwave irradiation, rational solvent selection, and inorganic base scavenging. By addressing the thermodynamic and kinetic bottlenecks of the SNAr mechanism, this optimized workflow reduces reaction time from 24 hours to 15 minutes while achieving a >92% regioselective yield.

Mechanistic Rationale & Causality

To optimize the reaction, one must first deconstruct the SNAr mechanism. The reaction proceeds via a two-step addition-elimination pathway, where the rate-determining step is the initial nucleophilic attack by morpholine to form a resonance-stabilized anionic intermediate known as the Meisenheimer complex[2].

  • Regioselectivity Logic: The cyano (-CN) group strongly activates both the ortho (2-position) and para (4-position) fluorines. However, the 4-position is preferentially substituted due to lower steric hindrance and optimal electronic activation, selectively yielding 2-fluoro-4-morpholinobenzonitrile.

  • Solvent Causality (The SHBB Factor): Conventional methods using Tetrahydrofuran (THF) fail to adequately stabilize the highly polar transition state[1]. Transitioning to a polar aprotic solvent like N,N-Dimethylformamide (DMF) dramatically accelerates the reaction. Furthermore, Solvent Hydrogen Bond Basicity (SHBB) plays a crucial role in directing regiochemistry in polyfluoroarenes; highly polar aprotic environments favor the desired para-substitution by stabilizing the specific transition state conformation[3].

  • Base Causality: In unoptimized systems, excess morpholine is consumed to neutralize the hydrofluoric acid (HF) byproduct, forming an unreactive morpholinium salt. Introducing Potassium Carbonate (K₂CO₃) as a non-nucleophilic acid scavenger preserves the nucleophilicity of the amine and strictly improves atom economy[4].

  • Thermodynamic Activation: Microwave-assisted synthesis utilizes dielectric heating to directly excite the polar DMF molecules and the ionic Meisenheimer complex. This localized superheating overcomes the activation energy barrier instantly, reducing the reaction time from hours to minutes[2].

Process Visualization

SNAr_Logic A 2,4-Difluorobenzonitrile + Morpholine B Meisenheimer Complex (Stabilized by DMF) A->B Nucleophilic Attack C 2-Fluoro-4-morpholinobenzonitrile (Target Product) B->C Fluoride Elimination D HF Byproduct (Neutralized by K2CO3) B->D

Fig 1. Mechanistic pathway of the SNAr reaction highlighting intermediate stabilization.

Data Synthesis: Comparative Metrics

The following table summarizes the quantitative improvements achieved through the optimization vectors.

ParameterBaseline Protocol (Conventional)Optimized Protocol (Microwave-Assisted)
Solvent Tetrahydrofuran (THF)N,N-Dimethylformamide (DMF)
Base None (Requires 2.2 eq amine)Potassium Carbonate (K₂CO₃)
Temperature Room Temperature (20–25 °C)120 °C
Heating Modality Convective / ConductiveDielectric (Microwave Irradiation)
Reaction Time 24 hours15 minutes
Isolated Yield ~65%>92%
E-Factor High (Solvent/Time intensive)Low (Rapid, high atom economy)

Experimental Protocols

Baseline Protocol (Conventional Batch Synthesis)

Note: Provided for comparative validation only.

  • Preparation: In a dry 50 mL round-bottom flask, dissolve 2,4-difluorobenzonitrile (1.0 eq, 10 mmol) in 20 mL of anhydrous THF.

  • Addition: Add morpholine (2.2 eq, 22 mmol) dropwise at room temperature under continuous magnetic stirring. (Excess is required to scavenge the generated HF).

  • Reaction: Stir the mixture at room temperature (20–25 °C) for 24 hours[1].

  • Workup: Evaporate the THF under reduced pressure. Partition the residue between ethyl acetate and water. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel column chromatography (cyclohexane/ethyl acetate) to isolate the product.

Optimized Protocol (Microwave-Assisted Synthesis)

Note: This self-validating protocol ensures maximum throughput and regioselectivity.

  • Preparation: To a 10 mL dedicated microwave reactor vial equipped with a magnetic stir bar, add 2,4-difluorobenzonitrile (1.0 eq, 5 mmol) and anhydrous K₂CO₃ (1.5 eq, 7.5 mmol)[4].

  • Solvent & Reagent Addition: Suspend the mixture in 5 mL of anhydrous DMF. Add morpholine (1.1 eq, 5.5 mmol) via microsyringe.

  • Sealing & Purging: Seal the vial with a crimp cap and purge with nitrogen to prevent oxidative side reactions.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate the mixture to reach 120 °C (ramp time: 2 minutes) and hold at this temperature for exactly 15 minutes with continuous stirring[2].

  • Quenching & Workup: Allow the vial to cool to room temperature via forced air. Pour the mixture into 20 mL of ice-cold distilled water. The product, 2-fluoro-4-morpholinobenzonitrile, will spontaneously precipitate as a white solid, serving as a visual self-validation of high conversion.

  • Isolation: Filter the precipitate under vacuum, wash thoroughly with cold water to remove residual DMF and inorganic salts, and dry in a vacuum oven at 50 °C overnight.

Workflow Visualization

Optimization_Workflow cluster_0 Baseline (Conventional) cluster_1 Optimized (Microwave) Start Substrate Preparation (1.0 eq Ar-F, Morpholine) Conv Solvent: THF Temp: 25°C Time: 24h Start->Conv MW Solvent: DMF Base: K2CO3 Temp: 120°C (MW) Time: 15m Start->MW Yield1 Yield: ~65% High Time Cost Conv->Yield1 Yield2 Yield: >92% Rapid & Scalable MW->Yield2

Fig 2. Comparative workflow of conventional vs. microwave-assisted SNAr synthesis.

Sources

Scalable Production Methods for 2-Fluoro-4-morpholinobenzonitrile: Process Optimization and SNAr Regioselectivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-fluoro-4-morpholinobenzonitrile (CAS: 554448-62-3) is a critical transformation in the development of fluorinated active pharmaceutical ingredients (APIs). This application note provides a comprehensive, scalable framework for its production via Nucleophilic Aromatic Substitution (SNAr). By moving beyond basic empirical recipes, this guide details the mechanistic causality governing regioselectivity, establishes self-validating process controls, and outlines optimized downstream isolation techniques suitable for kilogram-scale manufacturing.

Mechanistic Causality: The Regioselectivity of SNAr

The core chemical transformation relies on the SNAr reaction between 2,4-difluorobenzonitrile and morpholine. In difluorobenzonitriles, the positions ortho and para to the strongly electron-withdrawing nitrile (-CN) group are highly activated, with the fluorine atom serving as an excellent leaving group[1]. Specifically, the fluorine at the 4-position (para to the -CN group) is the most activated and typically undergoes substitution first[1].

A critical mechanistic factor governing this regioselectivity is the geometry of the activating group. Research demonstrates that while groups like nitro (-NO 2​ ) can facilitate a hydrogen-bonded, six-membered cyclic transition state that favors ortho-substitution, the linear geometry of the cyano (-C≡N) group physically prevents such a cyclic transition state[2]. Consequently, the regioselectivity of the SNAr reaction for 2,4-difluorobenzonitrile is driven purely by intrinsic electronic and steric factors. This overwhelmingly favors the para-substituted product regardless of the solvent's hydrogen bond basicity, ensuring high yields of the desired 2-fluoro-4-morpholinobenzonitrile with minimal ortho-substituted impurities[2].

SNAr_Mechanism A 2,4-Difluorobenzonitrile (Linear -CN Geometry) C Para-Attack (Sterically Unhindered) A->C Preferred Pathway E Ortho-Attack (No Cyclic TS Possible) A->E Disfavored Pathway B Morpholine (Nucleophile) B->C B->E D 2-Fluoro-4-morpholinobenzonitrile (Major Product) C->D -HF (Trapped as Salt) F 2-Morpholino-4-fluorobenzonitrile (Minor Impurity) E->F -HF

Mechanistic logic of SNAr regioselectivity driven by the linear geometry of the cyano group.

Process Chemistry & Optimization Data

When scaling this reaction, the choice of base and solvent dictates both the impurity profile and the ease of downstream processing. While inorganic bases (e.g., K 2​ CO 3​ ) can be used, employing morpholine as both the nucleophile and the acid scavenger simplifies the reaction matrix. The HF byproduct reacts with the excess morpholine to form morpholinium fluoride, which precipitates out of ethereal solvents like Tetrahydrofuran (THF)[3].

Table 1: Reaction Condition Optimization (Solvent & Base Effects)

SolventBase StrategyTemp (°C)Regioselectivity (Para:Ortho)Yield (%)Causality / Process Observation
THF Morpholine (2.2 eq)20–25>98:288Clean conversion; morpholinium fluoride salt precipitates, driving reaction forward.
DMF K 2​ CO 3​ (1.5 eq)7090:1075Higher temperatures increase thermodynamic ortho-impurity formation.
2-MeTHF Morpholine (2.2 eq)20–25>98:285Greener alternative; enables direct aqueous workup via phase separation.

Self-Validating Experimental Protocol

The following protocol outlines a scalable batch synthesis optimized for a 100g scale, adapted from validated patent literature[3]. It is designed as a self-validating system, utilizing visual cues and analytical triggers to ensure process integrity.

Step-by-Step Methodology (100g Scale)
  • Reactor Preparation: Charge a clean, dry 2L jacketed reactor with 2,4-difluorobenzonitrile (100 g, 0.719 mol) and anhydrous THF (700 mL)[3]. Set the jacket temperature to 20°C.

  • Dosing (Exotherm Control): Begin moderate agitation (250 rpm). Dropwise add morpholine (137.8 g, 1.58 mol, 2.2 eq) over 60 minutes.

    • Causality: The SNAr reaction is highly exothermic. Maintaining the internal temperature strictly below 25°C prevents thermal degradation and suppresses di-substitution.

  • Reaction Phase: Stir the mixture at 20-25°C for 24 hours[3].

    • Self-Validation: A dense white precipitate of morpholinium fluoride will form within the first 2 hours. The progressive thickening of the slurry visually confirms active HF scavenging and reaction progression.

  • In-Process Control (IPC): Pull a 0.5 mL aliquot, dilute in acetonitrile, and analyze via HPLC (210 nm). The reaction is triggered for workup only when the residual 2,4-difluorobenzonitrile is <1% (Area%).

  • Workup: Filter the reaction mixture through a sintered glass funnel to remove the morpholinium fluoride salts. Wash the filter cake with a minimal amount of cold THF (2 x 50 mL) to recover entrained product.

  • Solvent Exchange & Crystallization: Concentrate the combined filtrate under reduced pressure (40°C, 150 mbar) to yield a crude solid. Purify the solid by crystallization using a 4:1 v/v mixture of cyclohexane and ethyl acetate[3].

    • Causality: This specific solvent ratio selectively dissolves non-polar impurities while allowing the highly pure product to crystallize upon cooling to 5°C, completely avoiding unscalable column chromatography.

  • Isolation: Filter the white crystalline solid and dry under vacuum at 40°C to a constant weight.

Scalable_Workflow N1 Reactor Prep Charge THF & 2,4-DFBN N2 N2 N1->N2 N3 Reaction Stir 24h at 20-25°C N2->N3 N4 Quench & Workup Filter Salts / Concentrate N3->N4 IPC1 IPC1 N3->IPC1 Trigger N5 Crystallization Cyclohexane/EtOAc N4->N5 N6 Isolation Pure Product N5->N6 IPC1->N4 Pass

Scalable downstream processing workflow with integrated self-validating IPC triggers.

Quantitative Scale-up Metrics

To demonstrate the robustness of the protocol, the following table summarizes the key performance indicators when transitioning from lab scale to a 1 kg pilot scale.

Table 2: Scale-up Performance Metrics

MetricLab Scale (100g)Pilot Scale (1kg)Target Threshold
Isolated Yield 88%86%>80%
Purity (HPLC) 99.2%99.5%>99.0%
Process Mass Intensity (PMI) 4532<50
E-factor 4431<40

References

  • Title: Dramatic Effect of Solvent Hydrogen Bond Basicity on the Regiochemistry of SNAr Reactions of Electron-Deficient Polyfluoroarenes Source: Organic Letters - ACS Publications URL: 2

  • Title: HU229708B1 - Substituted diketopiperazines as oxytocin antagonists Source: Google Patents URL: 3

  • Title: 3,5-Difluorobenzonitrile | 64248-63-1 Source: Benchchem URL: 1

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 2-Fluoro-4-morpholinobenzonitrile Solubility In Vitro

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 2-Fluoro-4-morpholinobenzonitrile . Halogenated, heterocyclic aromatics often present significant solubility hurdles in both organic stock preparation and aqueous assay dilution.

This guide moves beyond basic instructions to explain the causality behind experimental failures, providing you with self-validating protocols to ensure scientific integrity and reproducible pharmacological readouts.

Physicochemical Profiling

Before troubleshooting, it is critical to establish the baseline properties of the compound. The morpholine ring and fluorine substitution dictate its lipophilicity and interactions with polar aprotic solvents like Dimethyl Sulfoxide (DMSO).

Table 1: Physicochemical Profile of 2-Fluoro-4-morpholinobenzonitrile

PropertyValue
CAS Number 554448-62-3[1]
Molecular Formula C11H11FN2O[1]
Molecular Weight 206.22 g/mol [1]
Recommended Primary Solvent Anhydrous DMSO
Storage Temperature (Solid) -20°C (Desiccated)
Storage Temperature (Stock) -80°C (Single-use aliquots)

Troubleshooting FAQs: The Science of Solubility

Q1: Why does 2-Fluoro-4-morpholinobenzonitrile fail to dissolve or precipitate over time in my DMSO stock? A1: The primary culprit is the highly hygroscopic nature of DMSO. DMSO rapidly absorbs atmospheric moisture upon exposure to air[2]. As water integrates into the solvent, it alters the hydrogen-bonding network and increases the polarity of the liquid phase[3]. For a lipophilic compound like 2-Fluoro-4-morpholinobenzonitrile, this structural change in the solvent makes it thermodynamically unfavorable to maintain a cavity for the solute, leading to precipitation[3]. Furthermore, repeated freeze-thaw cycles exacerbate this by promoting crystallization from a kinetically trapped supersaturated state[3].

Q2: How do I prevent the compound from "crashing out" when diluting into aqueous assay media? A2: Direct dilution of a high-concentration DMSO stock into an aqueous buffer causes a rapid "solvent shift." This sudden drop in solvent capacity forces the hydrophobic compound into kinetically trapped amorphous aggregates or micro-precipitates[4]. To prevent this, you must use an intermediate dilution strategy [5]. By first diluting the stock into a transitional concentration (e.g., 1:100 in media) and mixing vigorously before the final dilution, you allow the compound to equilibrate without reaching local supersaturation[6].

Q3: What is the maximum recommended DMSO concentration for in vitro cell assays? A3: While some robust cell lines can tolerate up to 0.5% (v/v) DMSO, the gold standard for in vitro pharmacological assessment is to maintain a final DMSO concentration at or below 0.1% [7]. Higher concentrations can induce solvent-mediated cytotoxicity, alter membrane permeability, and confound your biological readouts[5]. Always include a vehicle control (DMSO only) matched to the exact concentration of your highest treatment arm[7].

Experimental Methodologies

To ensure a self-validating system, every step in the following protocols includes a mechanistic rationale and a validation checkpoint.

Protocol A: Preparation of Anhydrous DMSO Stock (10-50 mM)
  • Equilibration: Allow the vial of 2-Fluoro-4-morpholinobenzonitrile and the bottle of anhydrous, high-purity DMSO to equilibrate to room temperature in a desiccator. Causality: Opening cold containers causes immediate atmospheric condensation, introducing water that destroys solvent capacity.

  • Weighing: Weigh the required mass of the compound into a sterile, low-bind microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of 100% anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Agitation: Vortex vigorously for 1-2 minutes.

  • Thermal & Acoustic Assistance: If the solution remains turbid, gently warm the tube in a 37°C water bath for 5 minutes, followed by 10 minutes in an ultrasonic bath[2]. Causality: Heat provides the activation energy to break solute-solute lattice interactions, while sonication disrupts micro-aggregates.

  • Validation Checkpoint: Visually inspect the tube against a dark background. The solution must be optically clear. If turbidity persists, you have exceeded the thermodynamic solubility limit and must add more DMSO.

  • Storage: Aliquot into single-use volumes (e.g., 20 µL) and store at -80°C. Causality: Single-use aliquots prevent moisture introduction and freeze-thaw-induced precipitation[8].

Protocol B: Intermediate Dilution Strategy for Aqueous Media
  • Thawing: Thaw a single-use aliquot of the DMSO stock at room temperature. Vortex briefly to ensure homogeneity.

  • Intermediate Step: Transfer a small volume of the stock (e.g., 2 µL of 10 mM) into a secondary tube containing pre-warmed complete culture media (e.g., 198 µL) to create a 100 µM intermediate solution (1% DMSO)[6].

  • Homogenization: Mix the intermediate solution immediately by gentle pipetting or inversion. Do not vortex aggressively if the media contains serum proteins, as this causes foaming and protein denaturation.

  • Final Dilution: Transfer the required volume of the intermediate solution into your final assay plate or flask to achieve the target working concentration (e.g., a 1:10 dilution yields 10 µM with 0.1% final DMSO)[6].

Troubleshooting Matrix

Table 2: Rapid Diagnostic Matrix

Observed IssuePrimary CauseMechanistic Solution
Powder fails to dissolve in DMSO Concentration exceeds thermodynamic solubility limit or lacks activation energy.Warm to 37°C and sonicate[2]. If unresolved, prepare a lower concentration stock (e.g., 10 mM instead of 50 mM).
Clear stock becomes cloudy over time DMSO has absorbed atmospheric water (hygroscopic effect)[3].Discard compromised stock. Use fresh, anhydrous DMSO from a sealed septum bottle[8].
Precipitation upon addition to media Rapid solvent shift causing amorphous aggregation[4].Implement an intermediate dilution step[5]. Ensure final DMSO is ≤0.5%[7].

Workflow Visualization

The following diagram maps the critical decision points for successfully solubilizing 2-Fluoro-4-morpholinobenzonitrile, ensuring you do not proceed to biological assays with a compromised formulation.

G Start Weigh 2-Fluoro-4-morpholinobenzonitrile AddDMSO Add Anhydrous DMSO (10-50 mM) Start->AddDMSO Vortex Vortex 1-2 mins AddDMSO->Vortex Check1 Is solution clear? Vortex->Check1 HeatSonicate Warm to 37°C & Sonicate Check1->HeatSonicate No Stock Aliquot & Store at -80°C Check1->Stock Yes HeatSonicate->Check1 Dilute1 Intermediate Dilution (e.g., 1:100 in Media) Stock->Dilute1 Dilute2 Final Assay Dilution (≤ 0.5% DMSO) Dilute1->Dilute2

Logical workflow for DMSO stock preparation and intermediate dilution to prevent precipitation.

References

  • 4-morpholino-2-fluorobenzonitrile - CAS号554448-62-3 Source: Molaid URL
  • Impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility Source: Benchchem URL
  • The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO Source: Ziath URL
  • 6 Steps for Successful in vitro Drug Treatment Source: Bitesize Bio URL
  • Technical Support Center: Preventing Small Molecule Precipitate in Cell Culture Media Source: Benchchem URL
  • Navigating P162-0948: A Technical Guide to Solubility and Experimental Use Source: Benchchem URL
  • Impact of hygroscopic DMSO on Ro 41-0960 solubility Source: Benchchem URL
  • 461 questions with answers in DIMETHYL SULFOXIDE | Science topic Source: ResearchGate URL

Sources

Minimizing side reactions during morpholine substitution on benzonitriles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides mechanistic troubleshooting and validated methodologies for researchers performing amination reactions on benzonitriles using morpholine. Whether you are utilizing Nucleophilic Aromatic Substitution (S_NAr) or palladium-catalyzed Buchwald-Hartwig cross-coupling, this resource is designed to help you minimize side reactions and maximize yields.

Troubleshooting S_NAr and Cross-Coupling Workflows

Q1: I am observing a major byproduct with a mass corresponding to +18 Da (or +19 Da in negative mode), and the IR spectrum shows a loss of the nitrile peak. What is this, and how do I prevent it?

Diagnosis: Nitrile Hydrolysis. Causality: The nitrile group (-CN) is highly electrophilic. Under the basic conditions typically used for S_NAr (e.g., K₂CO₃ or NaOH) combined with elevated temperatures and trace water, the nitrile is susceptible to nucleophilic attack by hydroxide ions [1]. This forms an imidic acid intermediate that tautomerizes into a primary amide (+18 Da). Prolonged exposure can further hydrolyze the amide to a carboxylic acid [2]. Solutions:

  • Strict Anhydrous Conditions: Morpholine is hygroscopic. Dry your morpholine over molecular sieves (3Å) prior to use. Use anhydrous polar aprotic solvents (e.g., DMF, DMSO) stored under argon.

  • Base Selection: Switch from hygroscopic inorganic bases (like K₂CO₃) to non-nucleophilic organic bases such as N,N-Diisopropylethylamine (DIPEA), or use rigorously dried Cs₂CO₃.

  • Temperature Control: Hydrolysis is highly temperature-dependent. Run the reaction at the lowest effective temperature (e.g., 80 °C instead of 120 °C) [2].

NitrileHydrolysis BN Benzonitrile (Ar-CN) Amide Primary Amide (Ar-CONH2) BN->Amide Hydration H2O Trace H2O + Base (Heat) H2O->BN Acid Carboxylic Acid (Ar-COOH) Amide->Acid Hydrolysis

Pathway of base-catalyzed nitrile hydrolysis to amides and carboxylic acids.

Q2: My S_NAr reaction with 4-chlorobenzonitrile and morpholine is stuck at <10% conversion after 24 hours. How can I drive it to completion?

Diagnosis: Insufficient electrophilic activation / Poor leaving group. Causality: In S_NAr reactions, the rate-determining step is the formation of the Meisenheimer complex. The reactivity of halogens in S_NAr follows the order F > Cl > Br > I, because the highly electronegative fluorine atom stabilizes the anionic transition state via inductive effects [3]. Chlorobenzonitriles lack sufficient activation for uncatalyzed substitution with a moderate nucleophile like morpholine unless extreme temperatures are used (which promotes hydrolysis). Solutions:

  • Substrate Modification: If your synthetic route allows, switch the starting material to 4-fluorobenzonitrile. Fluoride displacement by morpholine typically proceeds quantitatively at 80–100 °C [3].

  • Catalytic Approach: If you must use the chloro-derivative, abandon the uncatalyzed S_NAr approach and utilize a Palladium-catalyzed Buchwald-Hartwig amination[4].

Q3: I switched to a Buchwald-Hartwig amination to couple morpholine with 4-chlorobenzonitrile, but I'm seeing significant hydrodehalogenation (benzonitrile formation). How do I fix this?

Diagnosis: Competitive β -hydride elimination. Causality: Secondary amines like morpholine are prone to β -hydride elimination. After the amine coordinates to the Pd(II) center and undergoes deprotonation, the resulting Pd-amido complex can undergo β -hydride elimination instead of the desired reductive elimination. This yields an imine and a Pd-hydride species, which subsequently reductively eliminates to give the hydrodehalogenated byproduct (benzonitrile) [4]. Solutions:

  • Ligand Optimization: Switch to a sterically demanding biaryl phosphine ligand like RuPhos or BrettPhos. The extreme steric bulk of these ligands forces the Pd center into a conformation that dramatically accelerates the rate of reductive elimination (forming the C-N bond), effectively outcompeting the slower β -hydride elimination pathway [5].

  • Base Adjustment: Ensure you are using a strong, soluble base like NaOtBu, which facilitates rapid deprotonation of the coordinated amine, speeding up the catalytic cycle. If functional group tolerance is an issue, use LHMDS.

TroubleshootingWorkflow Start Analyze Crude Reaction (LC-MS / NMR) Q1 Major byproduct is carboxylic acid/amide? Start->Q1 Q2 Unreacted starting material (Cl/Br-arene)? Q1->Q2 No A1 Nitrile Hydrolysis: Dry solvents, use DIPEA, lower temperature. Q1->A1 Yes Q3 Hydrodehalogenation observed (Pd-cat)? Q2->Q3 No A2 Low S_NAr Reactivity: Switch to F-benzonitrile or use Pd-catalysis. Q2->A2 Yes A3 Beta-Hydride Elimination: Switch to bulky ligand (e.g., RuPhos, BrettPhos). Q3->A3 Yes

Diagnostic workflow for troubleshooting low conversion and side reactions.

Quantitative Data Presentation: Reaction Optimization Summary

The following table summarizes the causal relationship between substrate choice, conditions, and the resulting reaction profile.

SubstrateMethodologyReagents & ConditionsPrimary OutcomeMajor Side Reaction
4-FluorobenzonitrileS_NArMorpholine (1.2 eq), K₂CO₃ (2.0 eq), DMF, 100 °C>90% Yield Nitrile hydrolysis (if wet)
4-ChlorobenzonitrileS_NArMorpholine (1.2 eq), K₂CO₃ (2.0 eq), DMF, 120 °C<15% Yield Unreacted starting material
4-ChlorobenzonitrileBuchwald-HartwigMorpholine (1.2 eq), Pd₂(dba)₃, P(t-Bu)₃, NaOtBu, Toluene, 100 °C40-50% Yield Hydrodehalogenation
4-ChlorobenzonitrileBuchwald-HartwigMorpholine (1.2 eq), Pd₂(dba)₃, RuPhos , NaOtBu, Toluene, 85 °C>85% Yield Minimal

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Built-in analytical checkpoints allow the researcher to verify the integrity of the reaction in real-time.

Protocol A: Anhydrous S_NAr of 2-Fluorobenzonitrile with Morpholine

Objective: Achieve >90% conversion to 2-morpholinobenzonitrile while completely suppressing nitrile hydrolysis.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with argon (repeat 3x).

  • Reagent Loading: Add 2-fluorobenzonitrile (1.0 mmol, 121 mg) and anhydrous K₂CO₃ (2.0 mmol, 276 mg).

    • Self-Validation Check: Ensure K₂CO₃ is a free-flowing powder. Clumping indicates moisture absorption, which will cause hydrolysis.

  • Solvent & Nucleophile: Add anhydrous DMF (5.0 mL, stored over 3Å molecular sieves) via syringe, followed by morpholine (1.2 mmol, 104 µL).

  • Reaction: Heat the suspension to 90 °C using a pre-heated oil bath. Stir vigorously (800 rpm).

  • In-Process Monitoring: After 4 hours, remove a 10 µL aliquot, quench in 0.5 mL water, and extract with 0.5 mL EtOAc. Analyze the organic layer by TLC (Hexanes:EtOAc 3:1).

    • Validation: Starting material Rf ≈ 0.6; Product Rf ≈ 0.3. If a baseline spot (Rf = 0.0) is prominent under UV, hydrolysis is occurring. Immediately cool the reaction and verify solvent anhydrousness.

  • Workup: Once complete, cool to room temperature. Pour into 20 mL ice-cold deionized water to precipitate the product. Filter the solid, wash with cold water (3 x 10 mL), and dry under high vacuum [3].

Protocol B: Buchwald-Hartwig Amination of 4-Chlorobenzonitrile

Objective: Couple morpholine to a deactivated chlorobenzonitrile while preventing β -hydride elimination.

Step-by-Step Methodology:

  • Glovebox Preparation: Inside an argon-filled glovebox, charge a 20 mL vial with 4-chlorobenzonitrile (1.0 mmol, 137 mg), Pd₂(dba)₃ (0.02 mmol, 18 mg, 2 mol%), RuPhos (0.04 mmol, 19 mg, 4 mol%), and NaOtBu (1.4 mmol, 134 mg).

    • Causality Note: RuPhos is specifically chosen to accelerate reductive elimination and prevent the hydrodehalogenation side reaction common with secondary amines [4].

  • Solvent Addition: Add anhydrous, degassed toluene (4.0 mL). Seal the vial with a PTFE-lined septum cap and remove from the glovebox.

  • Amine Addition: Inject morpholine (1.2 mmol, 104 µL) through the septum via a micro-syringe.

  • Reaction: Heat the mixture at 85 °C for 12 hours.

  • In-Process Monitoring: Analyze via GC-MS or LC-MS.

    • Validation: Look for the product mass [M+H]⁺ 189. If a peak at m/z 103 (benzonitrile) is observed, the catalyst is undergoing β -hydride elimination. Ensure the reaction temperature does not exceed 85 °C, as excessive heat promotes this degradation pathway.

  • Workup: Dilute with EtOAc (10 mL), filter through a short pad of Celite to remove palladium black and inorganic salts, concentrate, and purify via flash chromatography.

References

  • Thomas, S. et al. Novel Tandem SNAr Amination−Reduction Reactions of 2-Halobenzonitriles with Lithium N,N-Dialkylaminoborohydrides. The Journal of Organic Chemistry. ACS Publications. Available at:[Link]

  • Urgaonkar, S. et al. Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry. ACS Publications. Available at:[Link]

  • Muller, et al. Recent Progress Concerning the N-Arylation of Indoles. PMC. Available at:[Link]

Technical Support Center: Overcoming Steric Hindrance in 2-Fluoro-4-morpholinobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Scientist Portal. This guide is engineered for researchers, medicinal chemists, and drug development professionals facing synthetic and structural challenges with 2-Fluoro-4-morpholinobenzonitrile and its derivatives. Here, we dissect the causality behind experimental failures and provide self-validating protocols to overcome steric bottlenecks.

SECTION 1: Mechanistic Insights & Steric Challenges (FAQ)

Q1: Why do I observe poor yields and regioselectivity issues when synthesizing C-substituted morpholino-benzonitriles via Nucleophilic Aromatic Substitution (SNAr)?

The Causality: In a standard SNAr reaction, an electron-poor aromatic ring is attacked by a nucleophile, proceeding through a negatively charged Meisenheimer complex[1]. When reacting 2,4-difluorobenzonitrile with morpholine, the nitrile group strongly activates both the ortho (C2) and para (C4) positions. However, morpholine is a bulky secondary amine existing primarily in a chair conformation.

While electronic factors activate both positions, steric hindrance dictates the regioselectivity . The para position (C4) is sterically far more accessible than the ortho position (C2), which is shielded by the adjacent nitrile group. If you attempt to use a C-substituted morpholine (e.g., 2,6-dimethylmorpholine) to expand chemical diversity[2], the steric clash between the morpholine substituents and the aromatic ring severely increases the activation energy required to form the rate-determining Meisenheimer complex, leading to stalled reactions or degradation.

SNAr A 2,4-Difluorobenzonitrile (Electrophile) D Addition Step (Rate-Determining) A->D B Morpholine (Nucleophile) B->D C Steric Clash Zone (ortho-F / Nitrile) C->D Increases Activation Energy E Meisenheimer Complex (Electron-Rich) D->E Overcome by Heat/Polar Solvent F Elimination Step (Fluoride leaves) E->F G 2-Fluoro-4-morpholinobenzonitrile F->G

Caption: Logical flow of the SNAr mechanism highlighting steric clash points during the addition step.

SECTION 2: Troubleshooting Synthesis & Cross-Coupling

Q2: My SNAr reaction with a sterically encumbered morpholine derivative has completely stalled. What is the most reliable alternative?

The Causality: When the steric bulk of the nucleophile prevents the necessary trajectory for SNAr addition, you must bypass the Meisenheimer complex entirely. Transition-metal catalysis, specifically Buchwald-Hartwig amination, changes the mechanism from addition-elimination to oxidative addition, amine coordination, and reductive elimination. Palladium catalysts with bulky, electron-rich ligands (e.g., RuPhos or BrettPhos) create a specialized pocket that forces the coupling of sterically hindered amines while suppressing β-hydride elimination.

Quantitative Data Comparison:

ParameterSNAr (Addition-Elimination)Buchwald-Hartwig Amination
Primary Mechanism Nucleophilic attack forming a carbanion intermediatePd-catalyzed oxidative addition / reductive elimination
Steric Tolerance Low (Fails with highly substituted morpholines)High (Ligand-controlled coordination pocket)
Leaving Group Preference F > Cl > Br > I (Fluoride stabilizes intermediate)I > Br > Cl >> F (Based on bond dissociation energy)
Typical Conditions K₂CO₃, DMF/DMSO, 80-120 °CPd₂(dba)₃, RuPhos, Cs₂CO₃, Toluene, 90-110 °C
Cost & Scalability Low cost, highly scalableHigh cost (Pd/Ligands), requires rigorous air-free setup

Table 1: Mechanistic and operational comparison of SNAr vs. Buchwald-Hartwig amination for bulky morpholine derivatives.

Q3: How do I reduce the nitrile group of 2-Fluoro-4-morpholinobenzonitrile to an aldehyde without cleaving the morpholine ring or the fluorine atom?

The Causality: Standard harsh reductions (like LiAlH₄) risk over-reduction to the amine or unwanted defluorination. The ortho-fluoro group provides significant steric shielding around the nitrile. By utilizing Diisobutylaluminum hydride (DIBAL-H), an electrophilic reducing agent, you can exploit this steric hindrance. The bulky isobutyl groups of DIBAL-H coordinate to the nitrile nitrogen, forming a stable aluminum imine complex that resists further reduction. Upon careful aqueous workup, this complex hydrolyzes cleanly to the aldehyde[3].

Protocol 1: Controlled DIBAL-H Reduction to 2-Fluoro-4-morpholinobenzaldehyde

Self-Validating System: The reaction's success is confirmed by the disappearance of the sharp nitrile stretch (~2220 cm⁻¹) in IR spectroscopy and the appearance of an aldehyde proton (~9.8-10.2 ppm) in ¹H NMR.

  • Preparation: Dissolve 2-Fluoro-4-morpholinobenzonitrile (1.0 eq) in anhydrous THF (0.5 M concentration) under a strict nitrogen atmosphere.

  • Addition: Cool the reaction mixture to 0 °C. Add DIBAL-H (1.5 M in toluene, 2.0 eq) dropwise over 15 minutes to manage the exothermic coordination.

  • Propagation: Allow the mixture to warm to room temperature and stir for 20-24 hours. Note: The bulky aluminum complex prevents over-reduction during this extended timeframe.

  • Quenching (Critical Step): Cool the mixture to -50 °C. Carefully add methanol dropwise to decompose excess DIBAL-H, followed by saturated aqueous NH₄Cl.

  • Workup: Stir at room temperature for 40 minutes to break up aluminum salts. Extract with dichloromethane. Adjust the aqueous layer to pH 10 with solid K₂CO₃ to ensure complete phase separation.

  • Purification: Concentrate the organic phase and purify via silica gel chromatography (Cyclohexane/Ethyl Acetate 7:3).

SECTION 3: Structural Optimization for Drug Design

Q4: How does the morpholine ring's steric bulk affect target binding (e.g., in kinase inhibitors), and how can we optimize it?

The Causality: In medicinal chemistry, the morpholine oxygen frequently acts as a critical hydrogen bond acceptor in the hinge region of kinases (such as PI3K). However, the rigid chair conformation of the morpholine ring can cause severe steric clash with residues at the entrance of the ATP-binding pocket. Research on PI3K/MEK bifunctional inhibitors demonstrates that replacing or modifying the morpholine group with flexible linkers (like PEG) or utilizing regiochemical variations can alleviate steric repulsion while maintaining essential electronic interactions[4].

Workflow S1 Identify Steric Clash in Kinase Pocket S2 C-Substituted Morpholines (Regiochemical Variation) S1->S2 S3 Linker Extension (e.g., PEG Linkers) S1->S3 S4 Evaluate Binding Affinity (IC50 Assays) S2->S4 S3->S4 S4->S1 Iterative Refinement S5 Optimized Lead Compound S4->S5 Validates Design

Caption: Workflow for structural optimization of morpholine derivatives in drug discovery.

SECTION 4: Self-Validating Experimental Protocols

Protocol 2: Optimized SNAr Synthesis of 2-Fluoro-4-morpholinobenzonitrile

Self-Validating System: Regioselectivity is validated natively by ¹H NMR. The para-substituted product will show a characteristic ortho-fluoro splitting pattern, whereas the incorrect ortho-substituted product would lack this specific coupling.

  • Reagent Assembly: In an oven-dried round-bottom flask, combine 2,4-difluorobenzonitrile (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) in dry DMF (0.2 M).

  • Nucleophile Addition: Add morpholine (1.1 eq) dropwise at room temperature. Note: A slight excess is used to drive the equilibrium, but avoiding a large excess prevents potential double substitution.

  • Thermal Activation: Heat the reaction mixture to 80 °C for 4–6 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc 4:1).

  • Precipitation & Isolation: Pour the cooled reaction mixture into crushed ice water (5x volume of DMF). The product, 2-Fluoro-4-morpholinobenzonitrile, will precipitate as a solid due to its low solubility in water.

  • Filtration: Filter the precipitate, wash with cold water to remove residual DMF and salts, and dry under high vacuum.

References

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism Master Organic Chemistry URL
  • Expanding complex morpholines using systematic chemical diversity Digitellinc URL
  • HU229708B1 - Substituted diketopiperazines as oxytocin antagonists Google Patents URL
  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition PMC - NIH URL

Technical Support Center: Optimized Work-up & Purification of Fluorinated Benzonitriles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling fluorinated benzonitrile derivatives. While these compounds are highly privileged scaffolds in medicinal chemistry and agrochemical development, their unique electronic properties make them notoriously sensitive during post-reaction work-up. The strong electron-withdrawing nature of both the nitrile (-C≡N) and fluorine (-F) groups highly activates the aromatic ring, making it susceptible to unintended side reactions if standard work-up protocols are blindly applied.

Below, you will find our comprehensive troubleshooting guide, quantitative parameters, and a self-validating methodology designed to preserve the integrity of your fluorinated benzonitrile compounds.

Visualizing the Work-up Decision Tree

G A Crude Fluorinated Benzonitrile Mixture B Harsh Alkaline Work-up (pH > 10, NaOH) A->B Standard Protocol C Optimized Mild Work-up (pH 6-8, NH4Cl / MTBE) A->C Optimized Protocol D Nitrile Hydrolysis (Amide/Acid Formation) B->D OH- attacks -C≡N E S_NAr Defluorination (Hydroxide Attack) B->E OH- attacks C-F F Intact Product High Yield & Purity C->F Preserves sensitive functional groups

Fig 1. Chemical degradation pathways vs. optimized work-up for fluorinated benzonitriles.

Section 1: Frequently Asked Questions (Troubleshooting & Causality)

Q1: Why am I experiencing significant product loss during solvent evaporation? A1: Fluorinated benzonitriles, particularly mono- and di-fluorinated derivatives (e.g., 4-fluorobenzonitrile), exhibit unexpectedly high mobility and volatility[1]. The highly polarized C-F bond reduces intermolecular hydrogen bonding capabilities compared to non-fluorinated analogs, lowering their boiling points and increasing vapor pressure[2]. Causality & Solution: When removing extraction solvents via rotary evaporation, standard temperatures (40°C–50°C) under high vacuum will cause the product to co-evaporate. Always evaporate at ≤ 30°C with a carefully controlled vacuum gradient.

Q2: My LC-MS shows a mass +18 Da higher than my target. What happened during work-up? A2: You are observing the unintended hydration of your product. Studies on benzonitrile hydrolysis demonstrate that alkaline hydrolysis becomes the predominant degradation pathway at pH values above 8[3]. At these highly alkaline pH values (8.0-11.0), the hydroxide ion acts as a nucleophile, attacking the highly electrophilic carbon center of the nitrile group[3]. This results in the irreversible conversion of the nitrile to the corresponding amide (+18 Da mass shift). Solution: Never use strong aqueous bases (NaOH, KOH) for neutralization. Rely on mildly acidic or neutral buffers (e.g., saturated NH₄Cl).

Q3: Why am I seeing nucleophilic aromatic substitution (S_NAr) byproducts when I didn't add a nucleophile? A3: The presence of the electron-withdrawing fluorine atom makes the aromatic ring exceptionally susceptible to nucleophilic aromatic substitution[4]. Polyfluoroarenes can undergo S_NAr wherein trace nucleophiles (such as unquenched aliphatic amines from the reaction, or hydroxide ions from a basic wash) attack the low-electron-density arene core, eliminating the fluoride anion[5]. Solution: Ensure all residual nucleophiles are protonated (and thus rendered non-nucleophilic) by quenching the reaction with a mild acid prior to phase separation.

Section 2: Quantitative Data & Work-up Parameters

To prevent degradation, solvent selection and pH control must be strictly regulated. The table below summarizes the causality behind optimized physicochemical parameters.

Parameter / PropertyStandard ConditionOptimized ConditionMechanistic Rationale
Aqueous Quench 1M NaOH or KOHSat. NH₄Cl or NaHCO₃Prevents alkaline hydrolysis of -C≡N and S_NAr at the C-F bond[3].
Extraction Solvent Ethyl Acetate (EtOAc)MTBE or TolueneMTBE's lower dielectric constant minimizes the co-extraction of polar aprotic solvents (e.g., DMF/DMSO), preventing emulsions.
Evaporation Temp 40°C - 50°C≤ 25°C - 30°CMitigates product loss due to the high volatility of fluorinated aromatics[1].
Drying Agent Na₂SO₄ (slow)MgSO₄ (fast)Rapid water removal prevents slow, localized hydrolysis in the organic phase.
Section 3: Step-by-Step Methodology

Protocol: Self-Validating Mild Extraction of Fluorinated Benzonitriles Objective: Isolate the fluorinated benzonitrile from a crude reaction mixture (e.g., DMF or DMSO) without inducing hydrolysis, defluorination, or evaporative loss.

Step 1: Reaction Quenching (The pH Checkpoint)

  • Cool the crude reaction mixture to 0°C using an ice-water bath to suppress exothermic degradation.

  • Slowly add saturated aqueous NH₄Cl (or 10% citric acid if removing aliphatic amines) until the mixture is diluted by at least 5-fold.

  • Self-Validation Checkpoint: Spot the aqueous mixture on pH paper. The pH must read strictly between 6.0 and 7.5. If the pH > 8, alkaline hydrolysis will dominate[3]. Adjust with additional mild acid if necessary before proceeding.

Step 2: Solvent Extraction (Phase Partitioning)

  • Transfer the quenched mixture to a separatory funnel.

  • Add Methyl tert-butyl ether (MTBE) equal to 50% of the total aqueous volume. (Causality: MTBE is chosen over EtOAc because its lower polarity rejects DMF/DMSO, preventing intractable emulsions and ensuring the organic layer remains free of nucleophilic impurities).

  • Shake gently and vent frequently. Allow the phases to separate completely and collect the organic layer.

Step 3: Washing (Removing Residual Nucleophiles)

  • Wash the organic layer sequentially with deionized water (2x) and half-saturated brine (1x).

  • Self-Validation Checkpoint: The final brine wash must be perfectly clear. Cloudiness at the interface indicates residual DMF/DMSO carryover, which requires an additional water wash.

Step 4: Drying and Concentration (Volatility Control)

  • Dry the organic layer over anhydrous MgSO₄ for 5 minutes, then filter.

  • Concentrate the filtrate using a rotary evaporator.

  • Critical Parameter: Set the water bath to a maximum of 25°C–30°C. Because fluorinated benzonitriles are highly volatile[1], high temperatures under vacuum will cause the product to co-evaporate with the solvent.

  • Self-Validation Checkpoint: Monitor the condenser coils. If you observe white crystalline frost forming on the upper coils, your product is sublimating. Immediately break the vacuum, lower the bath temperature, and reduce the vacuum strength.

References
  • Title: Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC Source: nih.gov URL: [Link]

Sources

Technical Support Center: Regioselectivity in 2-Fluoro-4-morpholinobenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the complexities of regioselectivity in reactions involving 2-fluoro-4-morpholinobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common experimental challenges. Here, we move beyond simple protocols to explain the why behind the how, ensuring your synthetic strategies are both efficient and predictable.

Section 1: Understanding the Reactivity Landscape

Before troubleshooting, it's crucial to understand the electronic and steric factors at play in 2-fluoro-4-morpholinobenzonitrile. The regiochemical outcome of any reaction on the aromatic ring is a direct consequence of the interplay between the three substituents: the fluoro, morpholino, and cyano groups.

Q1: What are the directing effects of the fluoro, morpholino, and cyano groups in electrophilic and nucleophilic aromatic substitution reactions?

A1: Understanding the directing effects of each substituent is fundamental to predicting regioselectivity.

  • Fluorine (-F): In electrophilic aromatic substitution (EAS), fluorine is an anomaly. It is an ortho, para-director but is considered a deactivating group.[1][2][3] This is due to the competition between its strong electron-withdrawing inductive effect (-I) and its electron-donating resonance effect (+M).[4][5] The inductive effect deactivates the ring overall, while the resonance effect directs incoming electrophiles to the ortho and para positions.[1][4][5] In nucleophilic aromatic substitution (SNAr), fluorine is a good leaving group and activates the ring toward nucleophilic attack, especially when electron-withdrawing groups are present ortho or para to it.[6][7][8]

  • Morpholino Group: The nitrogen atom of the morpholino group has a lone pair of electrons that it can donate to the aromatic ring through resonance (+M effect). This makes the morpholino group a strong activating group and an ortho, para-director in EAS reactions.[2][9] Its bulk can also introduce steric hindrance, potentially favoring the para position over the ortho position.

  • Cyano Group (-CN): The cyano group is a strong electron-withdrawing group (-I and -M effects).[10] This makes it a deactivating group and a meta-director in EAS reactions.[10][11] In SNAr, its electron-withdrawing nature strongly activates the ring for nucleophilic attack, particularly at the ortho and para positions relative to itself.

The following diagram illustrates the combined directing effects on the 2-fluoro-4-morpholinobenzonitrile ring system for an incoming electrophile (E+).

Caption: Directing effects for electrophilic aromatic substitution.

Section 2: Troubleshooting Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution on 2-fluoro-4-morpholinobenzonitrile can be challenging due to the competing directing effects of the substituents.

Q2: I am attempting a nitration reaction and obtaining a mixture of isomers. How can I favor substitution at the C5 position?

A2: Achieving high regioselectivity for nitration at the C5 position requires careful consideration of the reaction conditions to leverage the directing effects of the morpholino and fluoro groups while mitigating the influence of the cyano group.

The morpholino group is a strong ortho, para-director, activating the C3 and C5 positions. The fluoro group is a weak ortho, para-director. The cyano group is a meta-director, deactivating the ring but directing to C3 and C5 relative to itself. The convergence of these directing effects at C3 and C5 makes them the most likely sites of substitution.

Troubleshooting Protocol: Favoring C5 Nitration

Parameter Recommendation Rationale
Nitrating Agent Use a mild nitrating agent such as nitric acid in acetic anhydride.Harsher conditions (e.g., mixed acid) can lead to lower selectivity and potential side reactions.
Temperature Maintain a low temperature, typically 0 to 5 °C.Lower temperatures increase the selectivity of the reaction by favoring the kinetically controlled product.
Solvent A polar aprotic solvent like dichloromethane or chloroform.These solvents can help to solubilize the starting material and reagents without participating in the reaction.
Reaction Time Monitor the reaction closely by TLC or LC-MS.Prolonged reaction times can lead to the formation of dinitrated or other side products.

Experimental Workflow:

Nitration_Workflow start Dissolve Substrate in Acetic Anhydride cool Cool to 0 °C start->cool add_hno3 Slowly Add HNO3 cool->add_hno3 react Stir at 0-5 °C (Monitor by TLC) add_hno3->react quench Quench with Ice-Water react->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify

Caption: Workflow for selective nitration at C5.

Q3: I am observing low reactivity in a Friedel-Crafts acylation. What can I do to improve the yield?

A3: The deactivating nature of the cyano and fluoro groups can significantly hinder Friedel-Crafts reactions. The strongly activating morpholino group may not be sufficient to overcome this deactivation, especially with less reactive acylating agents.

Troubleshooting Strategies for Friedel-Crafts Acylation:

  • Catalyst Choice: Employ a stronger Lewis acid catalyst. While AlCl₃ is common, more potent catalysts like triflic acid (TfOH) or a superacid system may be necessary.

  • Acylating Agent: Use a more reactive acylating agent. Acyl chlorides are generally more reactive than anhydrides.

  • Reaction Temperature: A moderate increase in temperature may be required to drive the reaction to completion. However, this should be done cautiously as it can also decrease selectivity.

  • Solvent: Use a non-coordinating solvent like nitrobenzene or carbon disulfide, which will not compete with the substrate for the Lewis acid catalyst.

Section 3: Controlling Nucleophilic Aromatic Substitution (SNAr)

The presence of the electron-withdrawing cyano group and the good leaving group ability of fluorine makes 2-fluoro-4-morpholinobenzonitrile a good substrate for SNAr reactions. The primary challenge is controlling which group is substituted.

Q4: I want to displace the fluorine atom with a nucleophile. How can I avoid substitution of the morpholino group?

A4: The fluorine at C2 is activated towards nucleophilic attack by the para-cyano group. The morpholino group is generally a poor leaving group. However, under harsh conditions, it could potentially be displaced.

Protocol for Selective Fluorine Displacement:

Parameter Recommendation Rationale
Nucleophile Use a soft nucleophile (e.g., thiols, secondary amines).Harder nucleophiles (e.g., alkoxides) may require more forcing conditions that could lead to side reactions.
Base A non-nucleophilic base like K₂CO₃ or Cs₂CO₃ is preferred.Stronger, more nucleophilic bases could compete with the desired nucleophile.
Solvent A polar aprotic solvent such as DMF, DMSO, or NMP.These solvents facilitate SNAr reactions by stabilizing the charged intermediate (Meisenheimer complex).
Temperature Start at room temperature and gently heat if necessary.Most SNAr reactions on activated fluoroarenes proceed readily at moderate temperatures.

Reaction Mechanism Overview:

SNAr_Mechanism Reactants 2-Fluoro-4-morpholinobenzonitrile + Nucleophile (Nu-) Meisenheimer Meisenheimer Complex (Stabilized by CN group) Reactants->Meisenheimer Attack at C2 Product 2-Nu-4-morpholinobenzonitrile + F- Meisenheimer->Product Loss of F-

Caption: General mechanism for SNAr at the C2 position.

Section 4: Directed Ortho-Metalation (DoM)

Directed ortho-metalation is a powerful tool for functionalizing the aromatic ring at a specific position. The morpholino group can act as a directed metalation group (DMG).

Q5: I want to introduce an electrophile at the C3 position. Can I use directed ortho-metalation, and what are the key considerations?

A5: Yes, the morpholino group can direct lithiation to the adjacent C3 position.[12] This strategy allows for the introduction of a wide range of electrophiles with high regioselectivity.

Key Considerations for Directed Ortho-Metalation:

  • Lithium Base: A strong, non-nucleophilic lithium base is required. n-Butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) are commonly used.[12][13]

  • Temperature: The lithiation step must be performed at very low temperatures (typically -78 °C) to prevent side reactions and decomposition of the organolithium intermediate.[13]

  • Solvent: Anhydrous ethereal solvents like THF or diethyl ether are essential.

  • Electrophile: A wide variety of electrophiles can be used, including aldehydes, ketones, carbon dioxide, and alkyl halides. The electrophile should be added at low temperature and the reaction allowed to warm slowly.

Experimental Protocol for DoM at C3:

  • Dissolve 2-fluoro-4-morpholinobenzonitrile in anhydrous THF under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi or s-BuLi.

  • Stir the mixture at -78 °C for the specified time (typically 1-2 hours) to allow for complete lithiation.

  • Add the desired electrophile at -78 °C.

  • Allow the reaction to slowly warm to room temperature before quenching with a saturated aqueous solution of ammonium chloride.

  • Proceed with standard workup and purification.

Section 5: Frequently Asked Questions (FAQs)

Q6: Is there a risk of cine-substitution during SNAr reactions?

A6: Cine-substitution, where the incoming nucleophile attacks a position adjacent to the leaving group, is unlikely under typical SNAr conditions for this substrate. The formation of the Meisenheimer complex is strongly favored at the carbon bearing the fluorine atom due to the activating effect of the cyano group.

Q7: Can I selectively functionalize the C6 position?

A7: The C6 position is sterically hindered by the morpholino group and electronically deactivated by the ortho-cyano group. Direct functionalization at this position via EAS is highly challenging. A multi-step synthetic route would likely be required, potentially involving a blocking group strategy.

Q8: How does the choice of solvent affect regioselectivity in EAS?

A8: The solvent can influence the reactivity of the electrophile and the stability of the reaction intermediates. In general, polar solvents can stabilize the charged intermediates, potentially lowering the activation energy and affecting the product distribution. For reactions where high selectivity is desired, it is often best to start with less polar solvents and adjust as needed.

References

  • Wikipedia. Electrophilic aromatic directing groups. [Link]

  • CSBSJU. Electrophilic Aromatic Substitution AR5. Directing Effects. [Link]

  • Master Organic Chemistry. Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2025-02-07). [Link]

  • Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

  • Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. (2024-10-04). [Link]

  • ChemTalk. Directing Effects. (2024-05-13). [Link]

  • University of Illinois Springfield. Aromatic Compounds and Their Reactions. [Link]

  • YouTube. Directing Effects in Electrophilic Aromatic Substitution Made EASY!. (2022-04-20). [Link]

  • ResearchGate. Directed ortho lithiation general mechanism. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution (NAS). (2018-08-20). [Link]

  • YouTube. Directing Groups in Aromatic Substitution Reactions!. (2024-03-15). [Link]

  • PNAS. Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. (2021-09-20). [Link]

  • PMC. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]

  • YouTube. Directing Groups in Aromatic Substitution Reactions!. (2024-03-15). [Link]

  • ScienceDirect. Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. (2015-01-26). [Link]

  • PMC. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. (2021-03-04). [Link]

  • ChemRxiv. Iteroselectivity, the missing sibling of chemo-, regio- and stereoselectivities. (2022-10-05). [Link]

  • MDPI. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020-10-20). [Link]

  • Myers Research Group - Harvard University. Directed Ortho Metalation. [Link]

  • Chemistry LibreTexts. 4.6: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. (2021-02-21). [Link]

  • Wikipedia. Directed ortho metalation. [Link]

  • ResearchGate. Results of the nucleophilic substitution reaction between fluoro-aromatic compounds and PVAm. [Link]

  • Organic Chemistry Portal. Regio- and Stereoselective Hydrosilylation of Unsymmetrical Alkynes Catalyzed by a Well-Defined, Low-Valent Cobalt Catalyst. [Link]

  • Digital Commons @ University of Rochester. Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. (2023-07-21). [Link]

  • Vapourtec. Lithiation. [Link]

  • PubChem. 2-(4-Fluorobenzylidene)malononitrile. [Link]

  • Royal Society of Chemistry. Fluorine-induced diastereodivergence discovered in an equally rare enantioselective syn-aza-Henry reaction. (2022-02-14). [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 2-Fluoro-4-morpholinobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of 2-Fluoro-4-morpholinobenzonitrile. In the absence of a publicly available, experimentally verified spectrum for this specific molecule, this guide synthesizes data from structurally related compounds and foundational NMR principles to offer a robust predictive characterization. This approach serves as a valuable resource for researchers in drug discovery and chemical synthesis, enabling them to identify and verify this compound.

Introduction to 2-Fluoro-4-morpholinobenzonitrile and its Structural Moieties

2-Fluoro-4-morpholinobenzonitrile is a molecule of interest in medicinal chemistry, incorporating three key structural features that influence its NMR spectra: a substituted benzene ring, a nitrile group, and a morpholine ring. The fluorine atom, in particular, introduces characteristic splitting patterns due to spin-spin coupling with neighboring protons and carbons. Understanding the individual contributions of the 2-fluorobenzonitrile and morpholine moieties is crucial for the accurate interpretation of the NMR data of the target molecule. The morpholine heterocycle is a common scaffold in many biologically active compounds, valued for conferring favorable pharmacokinetic properties like improved solubility and metabolic stability.[1] The addition of a fluorine atom can further influence the molecule's electronic properties, lipophilicity, and metabolic profile.[1]

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 2-Fluoro-4-morpholinobenzonitrile is anticipated to exhibit distinct signals corresponding to the aromatic protons of the benzonitrile ring and the aliphatic protons of the morpholine ring.

Aromatic Region: The benzonitrile portion of the molecule will display signals in the aromatic region, typically between δ 7.0-9.0 ppm.[2] The chemical shifts and multiplicities of these protons are influenced by the electron-withdrawing nitrile group and the electron-donating morpholino group, as well as the fluorine substituent. The fluorine atom will induce through-bond coupling to adjacent protons, with typical coupling constants as follows:

  • ³J(H,F): 6-50 Hz[3]

  • ⁴J(H,F): 1-5 Hz[3]

Aliphatic Region: The morpholine ring protons are expected in the aliphatic region. In a chair conformation, the methylene protons adjacent to the oxygen atom (H-2', H-6') are deshielded and appear at a lower field (higher ppm) compared to the protons adjacent to the nitrogen atom (H-3', H-5').[4] The morpholine protons typically appear as two multiplets.[2]

  • Protons adjacent to Oxygen (H-2', H-6'): Expected around δ 3.8 ppm.

  • Protons adjacent to Nitrogen (H-3', H-5'): Expected around δ 3.1 ppm.

The following table summarizes the predicted ¹H NMR data for 2-Fluoro-4-morpholinobenzonitrile.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-3~7.3 - 7.5Doublet of doublets (dd)³J(H,H) ≈ 8-9, ⁴J(H,F) ≈ 1-3
H-5~6.8 - 7.0Doublet of doublets (dd)³J(H,H) ≈ 8-9, ³J(H,F) ≈ 6-10
H-6~7.5 - 7.7Doublet of doublets (dd)⁴J(H,H) ≈ 2-3, ³J(H,F) ≈ 8-12
Morpholine H-2', H-6'~3.8 - 3.9Triplet (t)³J(H,H) ≈ 4-5
Morpholine H-3', H-5'~3.2 - 3.4Triplet (t)³J(H,H) ≈ 4-5

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information on the carbon framework. The presence of the fluorine atom will cause splitting of the carbon signals due to C-F coupling.[5] The magnitude of the coupling constant is dependent on the number of bonds separating the carbon and fluorine atoms.

  • ¹J(C,F): ~185 Hz[6]

  • ²J(C,F): ~20 Hz[6]

  • ³J(C,F): ~8 Hz[3]

  • ⁴J(C,F): ~3 Hz[3]

Aromatic Region: The carbons of the benzonitrile ring will resonate in the aromatic region (δ 110-160 ppm).[2]

Aliphatic Region: The morpholine carbons will appear in the aliphatic region (δ 45-70 ppm).[2] The carbons adjacent to the oxygen (C-2', C-6') are deshielded and appear at a lower field than those adjacent to the nitrogen (C-3', C-5').[4] For unsubstituted morpholine, these signals appear around δ 67.8 ppm and δ 46.2 ppm, respectively.[4]

The following table presents the predicted ¹³C NMR data for 2-Fluoro-4-morpholinobenzonitrile.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constants (J, Hz)
C-1~115 - 120Doublet (d)²J(C,F) ≈ 20-25
C-2~160 - 165Doublet (d)¹J(C,F) ≈ 240-260
C-3~110 - 115Doublet (d)²J(C,F) ≈ 20-25
C-4~150 - 155Singlet (s) or small doublet⁴J(C,F) ≈ 1-4
C-5~105 - 110Doublet (d)³J(C,F) ≈ 7-10
C-6~125 - 130Doublet (d)⁴J(C,F) ≈ 2-5
CN~117 - 120Singlet (s)-
Morpholine C-2', C-6'~66 - 68Singlet (s)-
Morpholine C-3', C-5'~48 - 50Singlet (s)-

Comparative Analysis with Structurally Related Compounds

To enhance the reliability of these predictions, a comparison with the known NMR data of 2-fluorobenzonitrile and N-phenylmorpholine is instructive.

  • 2-Fluorobenzonitrile: The aromatic signals of 2-fluorobenzonitrile will be similar to those predicted for the target molecule, but with chemical shifts influenced by a hydrogen atom at the 4-position instead of a morpholine group. The characteristic C-F and H-F couplings will be the most comparable feature.[7]

  • N-Phenylmorpholine: The signals for the morpholine ring in N-phenylmorpholine provide a good reference for the aliphatic region of the target compound's spectrum. The chemical shifts for the protons and carbons of the morpholine ring in N-phenylmorpholine are approximately δ 3.8 ppm (O-CH₂) and δ 3.1 ppm (N-CH₂) for ¹H NMR, and around δ 67 ppm (O-CH₂) and δ 46-50 ppm (N-CH₂) for ¹³C NMR.[4]

The substitution of a hydrogen atom with an electron-donating morpholine group at the 4-position of the 2-fluorobenzonitrile moiety is expected to cause an upfield shift (to lower ppm values) of the signals for the ortho and para protons and carbons (H-3, H-5, C-3, C-5) relative to the substituent.

Experimental Protocols

For the acquisition of high-quality ¹H and ¹³C NMR spectra of 2-Fluoro-4-morpholinobenzonitrile, the following experimental protocol is recommended.

A. Sample Preparation

  • Weighing: Accurately weigh approximately 5-10 mg of the solid 2-Fluoro-4-morpholinobenzonitrile.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[8] The choice of solvent depends on the compound's solubility.[2]

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).[2]

  • Homogenization: Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[2]

B. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[8]

  • Probe Tuning: Insert the NMR tube into the spectrometer's probe and tune the probe for the ¹H or ¹³C nucleus.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve maximum homogeneity.[2]

  • ¹H Spectrum Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Acquisition Parameters:

      • Number of Scans: 16-64

      • Relaxation Delay: 1-2 seconds

      • Spectral Width: -2 to 12 ppm

  • ¹³C Spectrum Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence is generally used to simplify the spectrum and improve the signal-to-noise ratio.[4]

    • Acquisition Parameters:

      • Number of Scans: 1024 or more, depending on the sample concentration.

      • Relaxation Delay: 2-5 seconds

      • Spectral Width: 0 to 200 ppm

C. Data Processing

  • Fourier Transformation: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum.[4]

  • Phase and Baseline Correction: Apply phase and baseline corrections to the spectrum to ensure accurate integration and peak picking.[4]

  • Referencing: Reference the spectrum to the solvent peak or the internal standard (TMS). For CDCl₃, the residual proton peak is at δ 7.26 ppm and the carbon peak is at δ 77.16 ppm.[9][10]

Visualization of Key Concepts

To visually represent the relationships and workflows discussed, the following diagrams are provided.

Caption: Molecular structure of 2-Fluoro-4-morpholinobenzonitrile.

Figure 2: NMR Experimental Workflow SamplePrep Sample Preparation (5-10 mg in 0.6-0.7 mL solvent) NMRacq NMR Data Acquisition (¹H and ¹³C) SamplePrep->NMRacq DataProc Data Processing (FT, Phasing, Baseline Correction) NMRacq->DataProc SpecAnalysis Spectral Analysis (Peak Picking, Integration, J-coupling) DataProc->SpecAnalysis StrucElucid Structure Elucidation SpecAnalysis->StrucElucid

Caption: General workflow for NMR analysis.

Conclusion

The ¹H and ¹³C NMR spectra of 2-Fluoro-4-morpholinobenzonitrile are predicted to show characteristic features arising from its distinct structural components. The aromatic region will be defined by the substitution pattern of the benzonitrile ring and the significant influence of fluorine coupling. The aliphatic region will be characterized by the signals of the morpholine ring. By comparing the expected spectral data with that of related compounds and following robust experimental protocols, researchers can confidently identify and characterize this molecule. This guide provides a solid foundation for the spectral interpretation of this and similar fluorinated morpholine-containing compounds.

References

  • ResearchGate. (2007, July 19). Coupling of Protons with Fluorine Page. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Nuclear magnetic resonance studies of six-membered rings. Part II. Chemical shifts and coupling constants in morpholine and piperazine derivatives. Retrieved from [Link]

  • Canadian Journal of Chemistry. (1976). Morpholines: stereochemistry and preferred steric course of quaternization. Retrieved from [Link]

  • Journal of Undergraduate Chemistry Research. (2023, October 21). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-(2-Methyl-7-morpholin-4-yl-heptyl)morpholine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • ACD/Labs. (2008, April 24). How do I know if my unknown contains a fluorine atom(s)? … Part 2. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 12). 16: Multinuclear. Retrieved from [Link]

  • PMC. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Retrieved from [Link]

  • ResearchGate. (2015, July 28). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Retrieved from [Link]

  • SciSpace. (n.d.). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). Retrieved from [Link]

  • Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • Royal Society of Chemistry. (2014, June 12). A successful DFT calculation of carbon-13 NMR chemical shifts and carbon–fluorine spin–spin coupling constants in (η 6 -fluoroarene)tricarbonylchromium complexes. Retrieved from [Link]

  • Google Patents. (n.d.). CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
  • PubChem. (n.d.). 2-(4-Fluorobenzylidene)malononitrile. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Fluoro-4-hydroxybenzonitrile. Retrieved from [Link]

  • MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • Chem-Impex. (n.d.). 2-Fluoro-4-formylbenzonitrile. Retrieved from [Link]

  • University of Ottawa. (n.d.). NMR solvent reference shift. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Fluorine NMR. Retrieved from [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: NMR Solvents. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-4-formylbenzonitrile. Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of 2-Fluoro-4-morpholinobenzonitrile vs. 4-Morpholinobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

In the synthesis of complex active pharmaceutical ingredients (APIs) and advanced agrochemicals, the strategic selection of benzonitrile building blocks is critical. While 4-morpholinobenzonitrile [3] serves as a robust, electron-rich intermediate, the introduction of a single fluorine atom to create 2-Fluoro-4-morpholinobenzonitrile fundamentally alters the molecule's electronic landscape.

This guide objectively compares the reactivity profiles of these two compounds, detailing the mechanistic causality behind their divergent behaviors and providing validated experimental protocols for drug development professionals.

Structural & Electronic Profiling

The reactivity of both compounds is governed by the interplay of their functional groups. In 4-morpholinobenzonitrile, the strongly electron-withdrawing nitrile group (-I, -M) at C1 is counterbalanced by the strongly electron-donating morpholine group (+M) at C4. This creates a push-pull system that stabilizes the ring but leaves it relatively unreactive to nucleophiles.

The addition of an ortho-fluorine atom in 2-Fluoro-4-morpholinobenzonitrile disrupts this balance:

  • Inductive Withdrawal (-I): Fluorine is highly electronegative, pulling electron density away from the C2 carbon and the overall aromatic system.

  • Leaving Group Ability: When positioned ortho to a strong electron-withdrawing group (like a nitrile), fluorine acts as an exceptional leaving group, drastically lowering the activation energy for Nucleophilic Aromatic Substitution (SNAr).

ElectronicEffects cluster_2F 2-Fluoro-4-morpholinobenzonitrile CN Nitrile Group (C1) Strong -I, -M Core Benzene Ring Electron Deficient CN->Core Withdraws e- density F_atom Fluorine (C2) Strong -I, Good LG Core->F_atom SNAr Attack Site F_atom->Core Inductive withdrawal (Activates C2) Morph Morpholine (C4) Strong +M Morph->Core Donates e- density

Electronic effects and reactive sites in 2-Fluoro-4-morpholinobenzonitrile.

Comparative Reactivity Analysis

Nucleophilic Aromatic Substitution (SNAr)

The most significant divergence between the two molecules lies in their SNAr capabilities. 4-Morpholinobenzonitrile is effectively inert to SNAr under standard conditions because a hydride ion is a remarkably poor leaving group. Conversely, 2-Fluoro-4-morpholinobenzonitrile is highly activated. The nitrile group stabilizes the anionic Meisenheimer transition state, allowing the C2-fluorine to be rapidly displaced by amines, alkoxides, or thiolates. This makes the fluorinated analog a powerful bifunctional building block.

Nitrile Group Transformations

Both compounds undergo standard nitrile transformations, such as hydrolysis to amides/carboxylic acids or reduction to aldehydes/amines. However, the ortho-fluorine in 2-Fluoro-4-morpholinobenzonitrile exerts an inductive pull that slightly increases the electrophilicity of the nitrile carbon. While 4-morpholinobenzonitrile is often reduced to the primary amine using harsh reagents like LiAlH₄ at elevated temperatures [2], 2-Fluoro-4-morpholinobenzonitrile can be cleanly reduced to the aldehyde using DIBAL-H under carefully controlled thermal conditions [1].

Electrophilic Aromatic Substitution (EAS)

For EAS (e.g., halogenation, nitration), 4-morpholinobenzonitrile is more reactive. The morpholine group's +M effect strongly activates the ortho positions (C3 and C5). In 2-Fluoro-4-morpholinobenzonitrile , the inductive withdrawing effect of the fluorine atom makes the ring more electron-deficient, thereby slowing down EAS reaction rates and requiring more forcing conditions.

Quantitative Performance Comparison

Parameter2-Fluoro-4-morpholinobenzonitrile4-Morpholinobenzonitrile
C2 SNAr Reactivity Extremely High (Fluorine is a superior leaving group)Negligible (Hydride is a poor leaving group)
Nitrile Electrophilicity Enhanced (due to -I effect of ortho-Fluorine)Standard
EAS Susceptibility Moderate (Fluorine deactivates ring via -I)High (Morpholine strongly activates ortho positions)
Typical Reduction Product 2-Fluoro-4-morpholinobenzaldehyde (via DIBAL-H)4-Morpholinobenzylamine (via LiAlH₄)
Physical State SolidWhite to light yellow crystalline powder [3]

Validated Experimental Methodologies

The following protocols represent self-validating systems designed to maximize yield while preventing common side reactions.

Protocol A: SNAr Amination of 2-Fluoro-4-morpholinobenzonitrile

Objective: Displace the C2 fluorine with a secondary amine (e.g., piperidine).

  • Setup: In an oven-dried flask, dissolve 1.0 eq of 2-Fluoro-4-morpholinobenzonitrile in anhydrous DMF (0.2 M).

  • Reagent Addition: Add 1.2 eq of piperidine, followed by 2.0 eq of finely powdered, anhydrous K₂CO₃.

  • Reaction: Heat the mixture to 80 °C under a nitrogen atmosphere for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 3:1); the product spot will be significantly more polar.

  • Workup: Cool to room temperature, dilute with water to precipitate the product, and extract with EtOAc. Wash the organic layer with brine to remove residual DMF.

Causality & Validation: K₂CO₃ acts as an acid scavenger to neutralize the hydrofluoric acid (HF) byproduct. This prevents the protonation of piperidine, ensuring the nucleophile remains in its highly reactive free-base form. DMF, a polar aprotic solvent, poorly solvates the nucleophilic anion, drastically accelerating the SNAr rate.

Protocol B: Selective DIBAL-H Reduction to Aldehyde

Objective: Reduce the nitrile group of 2-Fluoro-4-morpholinobenzonitrile to an aldehyde without over-reduction [1].

  • Setup: Dissolve 1.0 eq of the nitrile in anhydrous THF (0.5 M) under a strict nitrogen atmosphere.

  • Reduction: Add 2.0 eq of DIBAL-H (1.5 M in toluene) dropwise over 15 minutes at room temperature. Stir for 23.5 hours.

  • Thermal Control (Critical): Cool the reaction mixture to -50 °C .

  • Quench: Carefully add methanol dropwise to decompose excess DIBAL-H, followed by saturated aqueous NH₄Cl.

  • Hydrolysis: Allow the mixture to warm to room temperature and stir for 40 minutes to fully hydrolyze the intermediate. Extract with CH₂Cl₂.

Causality & Validation: DIBAL-H coordinates to the nitrile nitrogen to form a stable aluminum iminium complex, preventing over-reduction to the amine. Cooling to -50 °C prior to the methanol quench is a critical safety and quality control step; it safely neutralizes excess hydride without generating thermal spikes that could cause premature, uncontrolled hydrolysis or polymerization of the sensitive aldehyde product.

ExperimentalWorkflow cluster_SNAr Nucleophilic Aromatic Substitution (SNAr) cluster_Reduction Nitrile Reduction Start 2-Fluoro-4-morpholinobenzonitrile Step1A Add Nucleophile (e.g., Piperidine) + K2CO3 Start->Step1A Pathway A Step1B Add DIBAL-H (1.5M) in THF at RT Start->Step1B Pathway B Step2A Heat in DMF (80°C) 4-6 hours Step1A->Step2A ProductA 2-(Piperidin-1-yl)-4- morpholinobenzonitrile Step2A->ProductA Step2B Cool to -50°C Quench with MeOH & aq. NH4Cl Step1B->Step2B ProductB 2-Fluoro-4- morpholinobenzaldehyde Step2B->ProductB

Workflow for SNAr amination and DIBAL-H reduction of the fluorinated benzonitrile.

References

  • HU229708B1 - Substituted diketopiperazines as oxytocin antagonists Source: Google Patents URL
  • EP2590656B1 - Compounds and methods for inhibiting phosphate transport Source: European Patent Office / Google Patents URL

Validating synthesis of 2-Fluoro-4-morpholinobenzonitrile using elemental analysis

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Validation of 2-Fluoro-4-morpholinobenzonitrile Synthesis: A Comparative Guide to Elemental Analysis vs. Modern Alternatives

2-Fluoro-4-morpholinobenzonitrile (CAS: 554448-62-3) is a critical synthetic intermediate widely utilized in the development of oxytocin antagonists, kinase inhibitors, and other targeted therapeutics. Its synthesis typically involves the nucleophilic aromatic substitution (SNAr) of 2,4-difluorobenzonitrile with morpholine in the presence of a mild base.

As an Application Scientist, I frequently observe a dangerous reliance on High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) for the validation of such intermediates. While these techniques are powerful, they possess critical blind spots. To establish a truly self-validating protocol, researchers must employ a multi-orthogonal approach. This guide objectively compares Elemental Analysis (EA) against modern spectroscopic alternatives, demonstrating why EA remains the gold standard for absolute bulk purity validation.

The Causality of Analytical Blind Spots: Why EA is Non-Negotiable

During the SNAr synthesis of 2-Fluoro-4-morpholinobenzonitrile, inorganic byproducts such as potassium carbonate or potassium fluoride are generated. If the subsequent aqueous workup or recrystallization is incomplete, these inorganic salts will co-precipitate with the final product.

Herein lies the analytical trap: Standard 1H-NMR is completely blind to inorganic salts. HPLC-UV is equally blind to non-UV-absorbing species. A synthesized batch could theoretically be 85% organic product and 15% inorganic salt, yet still report a >99% purity on both HPLC and NMR.

Elemental Analysis solves this by measuring the absolute mass fraction of Carbon, Hydrogen, and Nitrogen. If a sample contains 15% inorganic salt or residual silica gel, the experimental carbon percentage will drop drastically below the theoretical value, instantly flagging the compromised bulk purity. The integration of EA into synthetic workflows is a classic, yet indispensable technique to prove absolute purity [2].

ValidationWorkflow A Synthesis of 2-Fluoro-4- morpholinobenzonitrile B HPLC Analysis (Relative Purity) A->B C NMR & HRMS (Structural ID) B->C D Elemental Analysis (Absolute Purity) C->D E Validated Intermediate D->E

Caption: Multi-orthogonal validation workflow for 2-Fluoro-4-morpholinobenzonitrile synthesis.

Methodology Comparison: Evaluating the Alternatives

To build a robust validation matrix, we must objectively compare the performance of EA against its alternatives.

1. Elemental Analysis (EA)

  • Mechanism: Flash combustion of the sample into gases (CO2, H2O, N2), which are separated by Gas Chromatography and quantified by a Thermal Conductivity Detector (TCD).

  • Validation Standard: To confirm ≥95% bulk purity, the experimental mass percentages of C, H, and N must fall within ±0.4% of the theoretical calculated values [1].

2. Nuclear Magnetic Resonance (NMR)

  • Mechanism: Measures nuclear spin transitions in a magnetic field to map atom connectivity.

  • Performance: Unmatched for structural elucidation and identifying organic impurities [3]. However, unless rigorous Quantitative NMR (qNMR) is performed with a certified internal standard, it cannot provide absolute bulk mass purity.

3. High-Resolution Mass Spectrometry (HRMS)

  • Mechanism: Ionization of the molecule to measure its exact mass-to-charge ratio (m/z).

  • Performance: Confirms the exact molecular formula (within 5 ppm error). However, due to wildly varying ionization efficiencies between different molecules, HRMS is strictly a qualitative structural tool, not a purity assay.

4. HPLC-UV

  • Mechanism: Chromatographic separation coupled with ultraviolet light absorption.

  • Performance: Excellent for profiling organic reaction byproducts (e.g., unreacted starting materials). It provides relative chromatographic purity (Area %) but misses non-chromophoric contaminants.

Table 1: Comparative Performance Matrix
Analytical TechniquePrimary FunctionDetects Inorganic Salts?Detects Residual Solvents?Quantitation Type
Elemental Analysis Absolute Bulk PurityYes (via mass deficit)Yes (alters CHN ratio)Absolute Mass %
1H-NMR Structural ConnectivityNoYesRelative (unless qNMR)
HRMS Exact Mass / FormulaNoNoQualitative
HPLC-UV Organic Impurity ProfilingNoNoRelative Area %

Experimental Data: Validating 2-Fluoro-4-morpholinobenzonitrile

The molecular formula for 2-Fluoro-4-morpholinobenzonitrile is C11H11FN2O (Molecular Weight: 206.22 g/mol ).

To validate a newly synthesized batch, the theoretical elemental composition must first be calculated:

  • Carbon (C): (11 × 12.011) / 206.22 = 64.07%

  • Hydrogen (H): (11 × 1.008) / 206.22 = 5.38%

  • Nitrogen (N): (2 × 14.007) / 206.22 = 13.58%

Table 2: Experimental EA Results vs. Theoretical Values
ElementTheoretical (%)Experimental Batch A (%)Deviation (Δ)Validation Status
Carbon (C) 64.0763.85-0.22PASS (≤ ±0.4%)
Hydrogen (H) 5.385.45+0.07PASS (≤ ±0.4%)
Nitrogen (N) 13.5813.41-0.17PASS (≤ ±0.4%)

Note: Batch A successfully passes the rigorous ±0.4% deviation threshold [1], confirming the absence of significant inorganic salts or trapped moisture.

Step-by-Step Experimental Protocols

To ensure reproducibility, the following self-validating protocols outline the exact workflows required to execute the multi-orthogonal analysis.

Protocol 1: Elemental Analysis (CHN) Workflow
  • Sample Preparation: Using a microbalance, accurately weigh 1.5 to 2.0 mg of the extensively dried 2-Fluoro-4-morpholinobenzonitrile into a high-purity tin (Sn) capsule. Fold and crimp the capsule to seal it completely.

  • Calibration: Run a known standard (e.g., sulfanilic acid) to calibrate the Thermal Conductivity Detector (TCD) response factors for C, H, and N.

  • Flash Combustion: Drop the sample capsule into the combustion reactor maintained at 1000°C, accompanied by a dynamic pulse of pure O2. The oxidation of the tin capsule creates a localized exothermic flash (~1800°C), ensuring the complete conversion of the organic matrix into CO2, H2O, and NOx.

  • Reduction: Sweep the combustion gases via helium carrier gas over a copper catalyst column heated to 600°C. This step reduces all NOx species to N2 gas and scavenges any excess oxygen.

  • Separation & Detection: Pass the resulting gas mixture (N2, CO2, H2O) through a specialized Gas Chromatography (GC) column. As each gas elutes, it is detected by the TCD. The integrated peak areas are mathematically converted into absolute mass percentages.

EA_Workflow Sample Sample Prep (1-2 mg in Sn capsule) Combustion Flash Combustion (1000°C, O2 atmosphere) Sample->Combustion Reduction Reduction Column (NOx converted to N2) Combustion->Reduction Separation Gas Chromatography (N2, CO2, H2O separated) Reduction->Separation Detection TCD Detection (Quantitative Analysis) Separation->Detection Data Data Processing (Δ ≤ ±0.4% Validation) Detection->Data

Caption: Mechanistic workflow of flash combustion elemental analysis for absolute purity determination.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Purity Assessment
  • Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of HPLC-grade Acetonitrile.

  • Injection: Inject 10 µL of the sample onto a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Elution Gradient: Run a mobile phase gradient of Water (0.1% Trifluoroacetic acid) and Acetonitrile (0.1% Trifluoroacetic acid), ramping from 10% to 90% Acetonitrile over 15 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 254 nm. Integrate the area of the primary 2-Fluoro-4-morpholinobenzonitrile peak against any minor impurity peaks to determine relative chromatographic purity.

Protocol 3: Nuclear Magnetic Resonance (1H-NMR) Structural Confirmation
  • Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% Tetramethylsilane (TMS) as an internal chemical shift reference. Transfer to a standard 5 mm NMR tube.

  • Acquisition: Acquire the 1H-NMR spectrum on a 400 MHz spectrometer using 16 scans, a relaxation delay (D1) of 2 seconds, and a 30-degree excitation pulse.

  • Processing: Apply a Fourier transform to the Free Induction Decay (FID), phase correct the spectrum, and integrate the aliphatic morpholine protons (δ ~3.2 - 3.8 ppm) against the aromatic protons (δ ~6.5 - 7.5 ppm) to confirm the structural connectivity of the SNAr product.

References

  • Kuveke, R. E. H., Barwise, L., van Ingen, Y., Vashisth, K., Roberts, N., Chitnis, S. S., Dutton, J. L., Martin, C. D., & Melen, R. L. (2022). "An International Study Evaluating Elemental Analysis". ACS Central Science, 8(7), 855–863.[Link]

  • Ruiz Muelle, A. B., Thompson, R. B., & Fernández, I. (2015). "Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula". The Chemical Educator, 20, 242-245.[Link]

  • Creative Biostructure. (2025). "How NMR Enhances Chemical Analysis Accuracy?". Creative Biostructure.[Link]

Comprehensive Comparison Guide: Reference Standards for 2-Fluoro-4-morpholinobenzonitrile Quality Control

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Fluoro-4-morpholinobenzonitrile (CAS: 554448-62-3) is a highly reactive, foundational intermediate utilized in the synthesis of complex Active Pharmaceutical Ingredients (APIs), including substituted diketopiperazines developed as oxytocin receptor antagonists[1]. Because impurities in this starting material—such as unreacted morpholine, defluorinated analogs, or hydrolysis products—can propagate through the synthetic cascade and compromise the final API, rigorous quality control (QC) is non-negotiable. This guide provides an authoritative comparison of reference standard grades and details the self-validating analytical protocols required to certify them.

Comparative Analysis of Reference Standard Grades

When establishing a QC framework, analytical scientists must select the appropriate tier of reference standard based on the phase of drug development and the intended analytical application. The table below objectively compares the three primary sourcing strategies.

Performance MetricPharmacopeial / Primary GradeSecondary / Analytical GradeIn-House Synthesized Standard
Purity Assurance >99.5% (Extensively characterized)>98.0% (Vendor CoA provided)Variable (Requires internal validation)
Traceability Fully traceable to compendial bodies (e.g., USP, Ph. Eur.)Traceable to primary standards (if available)Traceable via absolute methods (qNMR)
Cost & Availability High cost; rarely available for early-phase intermediatesModerate cost; commercially availableLow material cost; high labor/analytical cost
Best Use Case Final API release, regulatory submissionsRoutine batch testing, method developmentEarly R&D, custom impurity tracking
Regulatory Standing Accepted without further validation[2][3]Requires periodic requalificationRequires full structural elucidation & assay

Note: Because 2-Fluoro-4-morpholinobenzonitrile is an intermediate rather than a final API, official primary compendial standards are often unavailable. Consequently, laboratories must rely on high-purity secondary standards or rigorously characterized in-house materials[3].

Self-Validating QC Workflows

To qualify a secondary or in-house standard, the analytical workflow must be multi-orthogonal. Relying solely on a vendor's Certificate of Analysis (CoA) introduces unacceptable risk. The workflow below illustrates a self-validating system where identity, purity, absolute assay, and residual profiling independently confirm the material's integrity.

QC_Workflow A Incoming Material (2-Fluoro-4-morpholinobenzonitrile) B Identity Testing (NMR, IR, MS) A->B C Purity Profiling (HPLC-UV/MS) B->C D Absolute Assay (qNMR or Titration) C->D E Residual Solvents (GC-HS, KF) D->E F Certified Reference Standard E->F

Fig 1: Self-validating multi-orthogonal QC workflow for reference standard certification.

Experimental Protocol 1: HPLC-UV Method for Chemical Purity

Causality & Mechanistic Insight: The morpholine moiety in 2-Fluoro-4-morpholinobenzonitrile contains a basic nitrogen with a pKa of approximately 8.3. Under neutral chromatographic conditions, this nitrogen will interact strongly with residual, unendcapped silanol groups on the silica stationary phase, leading to severe peak tailing and masking of closely eluting impurities. To establish a self-validating method, the mobile phase must be acidified (e.g., using 0.1% Trifluoroacetic acid to drop the pH to ~2.0). This ensures the morpholine nitrogen is 100% protonated, suppressing secondary silanol interactions and yielding sharp, symmetrical peaks necessary for accurate integration.

Step-by-Step Methodology:

  • Column Selection: Use an end-capped, high-carbon-load column (e.g., Waters XBridge C18, 150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0–2 min: 5% B

    • 2–17 min: Linear ramp to 60% B

    • 17–20 min: Linear ramp to 95% B

    • 20–25 min: Hold at 95% B (Column wash)

    • 25–30 min: Return to 5% B (Equilibration)

  • Sample Preparation: Dissolve the reference standard candidate in a 50:50 Water:Acetonitrile diluent to a final concentration of 0.5 mg/mL.

  • Detection: Set the UV detector to 254 nm, which aligns with the strong absorbance of the benzonitrile chromophore.

  • System Suitability (Self-Validation): Inject a resolution mixture containing the analyte and its primary degradation product (2-Fluoro-4-morpholinobenzamide).

    • Acceptance Criteria: Resolution ( Rs​ ) > 2.0; Tailing factor ( Tf​ ) for the main peak < 1.5; %RSD of peak area for 5 replicate injections < 1.0%. Meeting these criteria validates the system's resolving power prior to sample analysis, aligning with ICH Q2(R2) guidelines[4][5].

Experimental Protocol 2: Quantitative NMR (qNMR) for Absolute Assay

Causality & Mechanistic Insight: Traditional mass balance calculations (100% - chromatographic impurities - water - residual solvents) compound the analytical errors of multiple techniques. Quantitative NMR (qNMR) bypasses this by providing a direct, absolute measurement of the mass fraction. By comparing the integral of a specific proton signal in the analyte to a highly pure internal standard, absolute purity is determined without needing a pre-existing primary standard of the same molecule. The critical parameter here is the relaxation delay ( D1​ ); it must be set to at least 5×T1​ (longitudinal relaxation time) of the slowest relaxing proton to ensure >99% recovery of magnetization, preventing integration bias.

Step-by-Step Methodology:

  • Internal Standard (IS) Selection: Select Maleic Acid (TraceCERT® grade, ~99.9% purity). Its singlet at ~6.3 ppm in DMSO- d6​ does not overlap with the aromatic protons (7.0–8.0 ppm) or the morpholine aliphatic protons (3.0–4.0 ppm) of the analyte.

  • Sample Preparation: Accurately weigh ~20 mg of 2-Fluoro-4-morpholinobenzonitrile and ~10 mg of Maleic Acid using a calibrated microbalance ( d=0.001 mg).

  • Dissolution: Co-dissolve both components completely in 0.7 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.03% TMS as a chemical shift reference.

  • Acquisition Parameters: Utilize a 400 MHz (or higher) NMR spectrometer. Set a 90° pulse angle, an acquisition time of 4 seconds, and a relaxation delay ( D1​ ) of 30 seconds. Collect 64 scans to ensure a high signal-to-noise ratio.

  • Data Processing: Phase and baseline correct the spectrum manually. Integrate the IS singlet at 6.3 ppm (2 protons) and the distinct aromatic proton of the analyte at ~7.6 ppm (1 proton).

  • Calculation: Calculate the absolute purity using the standard qNMR mass-ratio equation.

Degradation Pathways & Stability Indicating Power

A reference standard is only reliable if its degradation profile is fully understood and monitored. 2-Fluoro-4-morpholinobenzonitrile is susceptible to specific degradation vectors that dictate its storage conditions (typically under inert gas, protected from light, at 2–8°C).

Degradation_Pathways Parent 2-Fluoro-4-morpholinobenzonitrile Hydrolysis Base/Acid Hydrolysis Parent->Hydrolysis Oxidation Oxidative Stress (Peroxides/Light) Parent->Oxidation Nucleophilic Nucleophilic Aromatic Substitution (SNAr) Parent->Nucleophilic Amide 2-Fluoro-4-morpholinobenzamide Hydrolysis->Amide N_Oxide Morpholine N-oxide derivative Oxidation->N_Oxide Substituted Substituted-4-morpholinobenzonitrile Nucleophilic->Substituted Acid 2-Fluoro-4-morpholinobenzoic acid Amide->Acid

Fig 2: Primary degradation pathways of 2-Fluoro-4-morpholinobenzonitrile under stress conditions.

Mechanistic Breakdown:

  • Nitrile Hydrolysis: Under strongly basic or acidic conditions, the electron-deficient nitrile group hydrates to form 2-Fluoro-4-morpholinobenzamide, which can further hydrolyze to the corresponding benzoic acid.

  • Nucleophilic Aromatic Substitution ( SN​Ar ): The fluorine atom is highly activated by the strongly electron-withdrawing nitrile group situated ortho to it. In the presence of strong nucleophiles (e.g., ambient moisture over long periods, or primary amines during synthesis), the fluorine can be displaced.

  • Oxidative Stress: The morpholine ring is susceptible to N-oxidation in the presence of peroxides or prolonged UV exposure, forming an N-oxide derivative.

Conclusion

When qualifying 2-Fluoro-4-morpholinobenzonitrile for GMP or GLP analytical use, reliance on a basic vendor CoA is insufficient due to the molecule's reactivity profile. Laboratories must employ self-validating, orthogonal techniques—specifically combining pH-controlled HPLC-UV for chromatographic purity and qNMR for absolute assay—to establish a robust secondary standard. This approach strictly aligns with modern ICH Q2(R2) expectations[4][6], ensuring that the reference standard will not introduce systemic quantification errors into downstream API release testing.

References

  • European Patent Office. "EP1641787A1 - Substituted diketopiperazines and their use as oxytocyn antagonists.
  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." European Medicines Agency (EMA). [Link]

  • United States Pharmacopeia. "General Chapters: <11> USP REFERENCE STANDARDS." USPBPEP. [Link]

Sources

A Comparative Guide to the Definitive Structure Confirmation of 2-Fluoro-4-morpholinobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unequivocal structural confirmation of a new chemical entity (NCE) is a cornerstone of regulatory submission and intellectual property. The morpholine scaffold is a privileged structure in medicinal chemistry, often imparting favorable pharmacokinetic properties, while the fluorobenzonitrile moiety serves as a versatile synthetic handle and modulator of biological activity.[1] The combination of these fragments in 2-Fluoro-4-morpholinobenzonitrile presents a molecule of significant interest. This guide provides a comprehensive comparison of analytical techniques for its structural elucidation, establishing single-crystal X-ray crystallography as the gold standard and contextualizing it with essential spectroscopic methods.

The Gold Standard: Unambiguous Structure Determination with Single-Crystal X-ray Crystallography

For any novel small molecule entering a development pipeline, the most critical question to answer is "What is its exact three-dimensional structure?". While various analytical techniques provide pieces of the puzzle, single-crystal X-ray crystallography stands alone in its ability to deliver a direct and precise 3D model of a molecule's atomic arrangement in the solid state. This technique is unparalleled for determining accurate bond lengths, bond angles, and stereochemistry, providing the definitive proof of structure required for patent filings and regulatory compliance.[2]

The power of X-ray crystallography lies in its fundamental principle: the diffraction of X-rays by the ordered arrangement of atoms within a crystal.[3] By measuring the angles and intensities of the diffracted beams, we can reconstruct a three-dimensional map of the electron density within the crystal, and from this, the precise location of each atom.[3][4]

Experimental Protocol: From Powder to Structure

The journey from a newly synthesized compound to a refined crystal structure is a meticulous process. The most challenging step is often growing a diffraction-quality single crystal.[4]

Step 1: Crystallization of 2-Fluoro-4-morpholinobenzonitrile

The goal is to produce a crystal that is sufficiently large (typically >0.1 mm in all dimensions), pure, and has a regular internal structure without significant defects.[3] For a small organic molecule like 2-Fluoro-4-morpholinobenzonitrile, several methods can be employed:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is allowed to evaporate slowly in a dust-free environment. The gradual increase in concentration encourages the formation of well-ordered crystals.

  • Vapor Diffusion (Hanging or Sitting Drop): A concentrated drop of the compound solution is placed on a siliconized coverslip and inverted over a reservoir containing a solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the drop gradually reduces the solubility of the compound, promoting crystallization.

  • Solvent/Anti-Solvent Diffusion: A solution of the compound is carefully layered with a less dense, miscible "anti-solvent" in which the compound is insoluble. Crystals form at the interface as the anti-solvent slowly diffuses into the solution.

Step 2: Data Collection

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • X-ray Diffraction: The crystal is placed in a finely focused monochromatic X-ray beam. Modern diffractometers, often equipped with high-brilliance X-ray sources, rotate the crystal through a series of orientations.[5]

  • Data Recording: As the crystal rotates, the diffracted X-rays produce a pattern of spots (reflections) that are recorded by a detector, such as a CCD or pixel detector.[3] The intensity and position of each reflection are measured.

Step 3: Structure Solution and Refinement

  • Unit Cell Determination: The diffraction pattern is indexed to determine the dimensions and symmetry of the unit cell, the basic repeating unit of the crystal.

  • Structure Solution: Computational methods (e.g., direct methods) are used to solve the "phase problem" and generate an initial electron density map.[3]

  • Model Building and Refinement: An atomic model of 2-Fluoro-4-morpholinobenzonitrile is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions and other parameters to achieve the best possible fit between the calculated and the observed diffraction data.[6] The quality of the final structure is assessed using metrics like the R-factor.

Visualizing the X-ray Crystallography Workflow

workflow cluster_synthesis Sample Preparation cluster_data Data Acquisition & Processing cluster_analysis Structure Determination Synthesis Synthesized 2-Fluoro-4-morpholinobenzonitrile Purification Purification (e.g., Column Chromatography) Synthesis->Purification Crystallization Crystal Growth (e.g., Slow Evaporation) Purification->Crystallization Mount Mount Single Crystal Crystallization->Mount Diffraction X-ray Diffraction Data Collection Mount->Diffraction Processing Data Processing (Indexing & Scaling) Diffraction->Processing Solution Structure Solution (Phase Problem) Processing->Solution Refinement Model Building & Structure Refinement Solution->Refinement Validation Final Structure Validation (CIF file) Refinement->Validation

Caption: Workflow for single-crystal X-ray crystallography.

Expected Crystallographic Data

A successful analysis will yield a Crystallographic Information File (CIF), which contains all the information about the structure.

ParameterExpected Information for 2-Fluoro-4-morpholinobenzonitrile
Molecular Formula C₁₁H₁₁FN₂O
Molecular Weight 206.22 g/mol
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c, P-1
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Bond Lengths Precise distances for C-F, C≡N, C-N, C-O, C-C, C-H bonds
Bond Angles Precise angles defining the molecular geometry
R-factor (R₁) A measure of agreement between the model and data (typically < 5%)

A Comparative Analysis with Spectroscopic Techniques

While X-ray crystallography provides the definitive structure, it requires a high-quality crystal, which can be challenging to obtain.[2][7] Therefore, a combination of spectroscopic techniques is essential for initial characterization and to provide complementary evidence.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[9] It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei.[10]

  • ¹H NMR: Would confirm the presence and connectivity of all hydrogen atoms. We would expect to see distinct signals for the aromatic protons, with splitting patterns influenced by the adjacent fluorine atom, and characteristic signals for the two types of methylene protons in the morpholine ring.

  • ¹³C NMR: Would identify all unique carbon atoms in the molecule, including the aromatic carbons, the nitrile carbon, and the carbons of the morpholine ring.

  • ¹⁹F NMR: This is particularly valuable for fluorinated compounds.[11] It would provide a single resonance (if there are no other fluorine atoms), confirming the presence of the fluorine atom. Its coupling to nearby ¹H and ¹³C nuclei in other NMR experiments would pinpoint its location on the aromatic ring.

Mass Spectrometry (MS)

MS is a primary tool for determining the molecular weight and elemental formula of a compound.[12]

  • High-Resolution MS (HRMS): This technique would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₁₁H₁₁FN₂O).[13]

  • Tandem MS (MS/MS): By inducing fragmentation of the molecular ion, MS/MS can reveal structural motifs.[14] For 2-Fluoro-4-morpholinobenzonitrile, one would expect to see characteristic fragmentation patterns, such as the loss of the morpholine ring or cleavage of the benzonitrile core, providing strong evidence for the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method for identifying the presence of specific functional groups within a molecule.[15] For 2-Fluoro-4-morpholinobenzonitrile, the most diagnostic absorption would be the strong, sharp peak characteristic of the nitrile (C≡N) stretching vibration, typically found in the 2220-2260 cm⁻¹ region. Other key absorptions would confirm the presence of the C-O ether linkage of the morpholine and the C-F bond.

Integrated Strategy for Structural Confirmation

No single technique (apart from X-ray crystallography) can fully elucidate a novel structure on its own.[16] A robust structural confirmation relies on the synergy of multiple, orthogonal methods.

decision_tree Start Synthesized Product MS Mass Spectrometry (HRMS) Start->MS IR IR Spectroscopy Start->IR NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR Check1 Correct Molecular Formula? MS->Check1 Check2 Expected Functional Groups Present? IR->Check2 Check3 NMR Consistent with Proposed Structure? NMR->Check3 Check1->Check2 Yes Revisit Re-evaluate Synthesis or Purify Sample Check1->Revisit No Check2->Check3 Yes Check2->Revisit No Xray Single-Crystal X-ray Crystallography Check3->Xray Yes Check3->Revisit No Confirmed Structure Confirmed Xray->Confirmed

Caption: An integrated workflow for structure confirmation.

Comparison Summary
TechniqueInformation Provided for 2-Fluoro-4-morpholinobenzonitrileStrengthsLimitations
X-ray Crystallography Definitive 3D atomic arrangement, bond lengths, bond angles, stereochemistry.Unambiguous, "gold standard" for structure proof.[2]Requires high-quality single crystals, which can be difficult to grow.[7] Provides solid-state structure only.
NMR Spectroscopy Carbon-hydrogen framework, atom connectivity, chemical environment of H, C, and F atoms.[9]Provides detailed structural information in solution, which is often more biologically relevant.Does not provide precise bond lengths/angles; can be complex to interpret fully.
Mass Spectrometry Molecular weight, elemental formula (HRMS), and structural fragments (MS/MS).[13]High sensitivity, requires very little sample.Cannot distinguish between isomers without fragmentation analysis; provides no 3D information.
IR Spectroscopy Presence of key functional groups (e.g., C≡N, C-O, C-F).[15]Fast, simple, and excellent for confirming functional groups.Provides limited information on the overall molecular architecture.

Conclusion

The structural confirmation of a novel compound like 2-Fluoro-4-morpholinobenzonitrile demands a multi-faceted analytical approach. Spectroscopic techniques such as NMR, MS, and IR provide rapid and essential data, allowing researchers to build a confident hypothesis of the molecular structure. However, for absolute and definitive proof, single-crystal X-ray crystallography is indispensable. It provides the atomic-level detail that underpins modern drug development, ensuring that the journey from discovery to clinic is built on a foundation of unshakeable structural certainty.

References

  • Creative BioMart. X-ray Crystallography. Creative BioMart. Accessed March 10, 2026. [Link]

  • Wikipedia. X-ray crystallography. Wikipedia. Accessed March 10, 2026. [Link]

  • ResearchGate. Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. Accessed March 10, 2026. [Link]

  • SciSpace. Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. SciSpace. Accessed March 10, 2026. [Link]

  • Quora. What are the advantages and disadvantages of x-rays and electrons to study crystal structures?. Quora. Accessed March 10, 2026. [Link]

  • PMC. Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems. PMC. Accessed March 10, 2026. [Link]

  • University of Oxford. X-ray crystallography has its limitations. University of Oxford. Accessed March 10, 2026. [Link]

  • Excillum. Small molecule crystallography. Excillum. Accessed March 10, 2026. [Link]

  • ResearchGate. Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. ResearchGate. Accessed March 10, 2026. [Link]

  • arXiv.org. NMR-Solver: Automated Structure Elucidation via Large-Scale Spectral Matching and Physics-Guided Fragment Optimization. arXiv.org. Accessed March 10, 2026. [Link]

  • ORGANIC SPECTROSCOPY INTERNATIONAL. 4-(2-fluoro-4-nitrophenyl)morpholine. ORGANIC SPECTROSCOPY INTERNATIONAL. Accessed March 10, 2026. [Link]

  • PubChem. 2-Fluoro-4-formylbenzonitrile. PubChem. Accessed March 10, 2026. [Link]

  • SpectraBase. 2-Fluoro-4-hydroxybenzonitrile. SpectraBase. Accessed March 10, 2026. [Link]

  • PubChem. 2-(4-Fluorobenzylidene)malononitrile. PubChem. Accessed March 10, 2026. [Link]

  • Agilent. Pharmaceutical Structure Confirmation Using Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy. Agilent. Accessed March 10, 2026. [Link]

  • University of Washington. Fluorine NMR. University of Washington. Accessed March 10, 2026. [Link]

  • Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Accessed March 10, 2026. [Link]

  • Michigan State University. NMR Spectroscopy. MSU chemistry. Accessed March 10, 2026. [Link]

  • University of Arizona. Interpretation of mass spectra. University of Arizona. Accessed March 10, 2026. [Link]

  • MDPI. Vibronic and Cationic Features of 2-Fluorobenzonitrile and 3-Fluorobenzonitrile Studied by REMPI and MATI Spectroscopy and Franck–Condon Simulations. MDPI. Accessed March 10, 2026. [Link]

  • Malaysian Journal of Analytical Sciences. SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Malaysian Journal of Analytical Sciences. Accessed March 10, 2026. [Link]

  • Google Patents. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
  • Waters. Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone. Waters. Accessed March 10, 2026. [Link]

Sources

GC-MS retention times for 2-Fluoro-4-morpholinobenzonitrile analysis

Author: BenchChem Technical Support Team. Date: March 2026

GC-MS Retention Times and Methodological Profiling for 2-Fluoro-4-morpholinobenzonitrile Analysis: A Column Comparison Guide

Executive Summary

2-Fluoro-4-morpholinobenzonitrile (CAS: 554448-62-3; MW: 206.22 g/mol ) is a highly functionalized building block frequently utilized in pharmaceutical synthesis and drug discovery. The molecule presents a unique analytical challenge in Gas Chromatography-Mass Spectrometry (GC-MS) due to its mixed physicochemical profile: a highly polar nitrile group (-CN), an electronegative fluorine atom, and a basic morpholine nitrogen.

This guide objectively compares the chromatographic performance of this analyte across three distinct stationary phases (Non-polar, Mid-polar, and Polar). By analyzing the thermodynamic interactions between the analyte and the column chemistry, this document provides a self-validating framework for selecting the optimal GC-MS method, ensuring high theoretical plate counts, symmetric peak shapes, and reliable quantification.

Physicochemical Profiling & Column Causality

In GC-MS method development, column selection cannot be arbitrary; it must be dictated by the analyte's structural causality [2].

  • The Non-Polar Approach (e.g., 5% Phenyl / 95% Dimethylpolysiloxane - HP-5ms): Elution on non-polar columns is primarily driven by dispersive forces (boiling point). While 2-Fluoro-4-morpholinobenzonitrile is volatile enough for this phase, its basic morpholine nitrogen tends to interact with residual active silanol groups on the silica backbone. This localized hydrogen bonding often results in chromatographic peak tailing and a reduction in signal-to-noise (S/N) ratio.

  • The Mid-Polar Approach (e.g., 14% Cyanopropylphenyl - DB-1701): This phase introduces permanent dipoles. The cyanopropyl groups on the stationary phase engage in strong dipole-dipole interactions with the analyte's nitrile group. This specific thermodynamic stabilization minimizes secondary interactions with the silica backbone, yielding superior peak symmetry and optimal retention [1].

  • The Polar Approach (e.g., Polyethylene Glycol - DB-WAX): PEG columns are highly polar and strongly retain basic compounds. For a morpholine derivative, a PEG phase often leads to over-retention and severe band broadening due to the strong hydrogen-bond accepting nature of the stationary phase interacting with the basic nitrogen.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol utilizes a self-validating internal standard (IS) system to monitor injection efficiency and inlet activity.

Step-by-Step Methodology
  • Standard Preparation:

    • Prepare a primary stock solution of 2-Fluoro-4-morpholinobenzonitrile at 1.0 mg/mL in LC-MS grade ethyl acetate.

    • Dilute to a working concentration of 10 µg/mL.

    • Add d8-morpholine or d5-benzonitrile as an Internal Standard (IS) at a final concentration of 1.0 µg/mL to validate recovery and correct for inlet discrimination [1].

  • Inlet Deactivation: Utilize an ultra-inert, base-deactivated splitless liner with glass wool to prevent the basic morpholine moiety from adsorbing onto active sites during vaporization.

  • GC Parameters:

    • Injection Volume: 1.0 µL, Split ratio 10:1.

    • Inlet Temperature: 280 °C (ensures complete volatilization without thermal degradation).

    • Carrier Gas: Helium (99.999%), constant flow at 1.2 mL/min.

    • Oven Program: Initial 100 °C (hold 1 min) Ramp 15 °C/min to 250 °C Ramp 25 °C/min to 300 °C (hold 3 min).

  • MS Parameters (Single Quadrupole):

    • Transfer Line / Ion Source: 280 °C / 230 °C.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition: Full Scan (m/z 40–300) for library matching; SIM mode (m/z 206, 179, 120) for trace quantification.

Comparative Performance Analysis

The following table summarizes the quantitative chromatographic data for 2-Fluoro-4-morpholinobenzonitrile across the three evaluated stationary phases under the standardized oven program described above.

Table 1: GC-MS Column Performance Comparison for 2-Fluoro-4-morpholinobenzonitrile (10 µg/mL)

Column Phase (30m x 0.25mm x 0.25µm)Primary Interaction MechanismRetention Time (min)*Peak Asymmetry Factor ( As​ )Theoretical Plates ( N )Est. LOD (ng/mL)
HP-5ms (5% Phenyl)Dispersive (Boiling Point)8.451.45 (Slight Tailing)85,0005.0
DB-1701 (14% Cyanopropyl)Dipole-Dipole11.201.05 (Excellent)110,0002.0
DB-WAX (PEG)Hydrogen Bonding16.801.80 (Severe Tailing)45,00015.0

*Note: Retention times are representative values based on the specific 15 °C/min thermal gradient and will scale proportionally with method adjustments.

Data Interpretation: The DB-1701 column vastly outperforms the alternatives. The dipole-dipole alignment between the column's cyanopropyl groups and the analyte's nitrile group effectively masks the basic morpholine nitrogen from active silica sites, resulting in a near-perfect asymmetry factor ( As​ = 1.05) and the lowest Limit of Detection (LOD).

Mechanistic Fragmentation Pathway

Understanding the Electron Ionization (EI) fragmentation of 2-Fluoro-4-morpholinobenzonitrile is critical for selecting the correct quantifier and qualifier ions in SIM mode.

Upon ionization at 70 eV, the molecule forms a stable radical cation ( M+∙ ) at m/z 206. The fragmentation is driven by two competing pathways:

  • Nitrile Cleavage: A well-documented phenomenon in benzonitrile derivatives is the top-down destruction process involving the loss of hydrogen cyanide (HCN, -27 Da) or HNC, leaving a reactive benzyne/phenyl cation[3, 4].

  • Morpholine Cleavage: The morpholine ring undergoes standard α -cleavage followed by the loss of C2​H4​O (-44 Da), or the complete loss of the morpholine radical (-86 Da) to yield the highly stable 2-fluorobenzonitrile cation at m/z 120 [1].

G M 2-Fluoro-4-morpholinobenzonitrile Radical Cation (M+•) m/z 206 F1 Loss of HCN (-27 Da) m/z 179 (Fluoromorpholinobenzyne+) M->F1 -HCN F2 Morpholine Ring Cleavage Loss of C2H4O (-44 Da) m/z 162 M->F2 -C2H4O F3 Loss of Morpholine Radical (-86 Da) m/z 120 (2-Fluorobenzonitrile Cation) M->F3 -C4H8NO• F4 Loss of F• (-19 Da) m/z 101 F3->F4 -F•

EI-MS fragmentation pathway of 2-Fluoro-4-morpholinobenzonitrile.

Conclusion & Recommendations

For the GC-MS analysis of 2-Fluoro-4-morpholinobenzonitrile, relying on standard non-polar (5% phenyl) columns compromises sensitivity due to peak tailing induced by the morpholine ring. It is highly recommended to utilize a mid-polar cyanopropylphenyl column (e.g., DB-1701). This phase provides the necessary dipole-dipole interactions to stabilize the nitrile moiety, ensuring sharp peak shapes, high theoretical plate counts, and robust trace-level quantification. For MS acquisition, m/z 206 should serve as the primary quantifier ion, with m/z 120 and m/z 179 acting as structural qualifiers.

References

  • Agilent Technologies. "J&W GC and GC/MS Column Selection Guide." Cited in Experimental Studies of Industrial-Scale Reactive Distillation Finishing Column Producing Ethyl Acetate, Ind. Eng. Chem. Res. [Link]

  • Kamer, et al. "Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons." Physical Chemistry Chemical Physics (RSC Publishing), Feb. 2024.[Link]

  • "Sequential dissociation of ionized benzonitrile: New pathways to reactive interstellar ions and neutrals." Astronomy & Astrophysics, 2023. [Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Fluoro-4-morpholinobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond Synthesis, A Commitment to Safety

In the fast-paced world of drug discovery and chemical synthesis, our focus is often directed toward reaction yields and novel molecular structures. However, the lifecycle of a chemical does not end in the reaction flask. The responsible management of chemical waste is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, technically grounded framework for the proper disposal of 2-Fluoro-4-morpholinobenzonitrile, a substituted benzonitrile likely utilized as a versatile intermediate in pharmaceutical and agrochemical research.

The procedures outlined herein are designed to provide a self-validating system of safety, ensuring that every step mitigates risk and adheres to the highest standards of laboratory practice. Our goal is to empower researchers with the knowledge to handle this compound's waste stream not just as a regulatory necessity, but as an integral part of rigorous and responsible science.

Hazard Identification and Inferred Risk Profile

While a specific Safety Data Sheet (SDS) for 2-Fluoro-4-morpholinobenzonitrile may not be readily available, a reliable hazard profile can be inferred by examining structurally analogous fluorinated benzonitriles. This process of surrogate analysis is a cornerstone of chemical risk assessment in research environments. The nitrile functional group, combined with aromatic fluorination, suggests a compound with potential for significant biological activity and, consequently, toxicity.

Analysis of related compounds indicates that 2-Fluoro-4-morpholinobenzonitrile must be treated as a hazardous substance with a high probability of acute toxicity and irritant properties.[1][2][3][4][5] The primary routes of occupational exposure are inhalation of dust or aerosols, dermal contact, and accidental ingestion.[6][7]

Table 1: Surrogate Hazard Analysis of Fluorinated Benzonitriles

CompoundGHS Hazard StatementsSource
2-Fluoro-4-methylbenzonitrile H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation.[1],
4-Fluorobenzonitrile H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[2]
2-Chloro-4-fluorobenzonitrile H302: Harmful if swallowed. H311/H312: Toxic/Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled.[5], [3]
2-Fluoro-5-formylbenzonitrile H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[8]

Core Principles of Disposal: A Zero-Compromise Approach

Before detailing specific protocols, it is essential to internalize the foundational principles that govern hazardous waste management in a laboratory setting.[12][13]

  • No Drain Disposal: Under no circumstances should any waste containing this compound be disposed of down the sink or in general trash.[12][14] This is to prevent contamination of waterways and dangerous reactions within the drainage system.[12]

  • Waste Segregation is Paramount: Do not mix 2-Fluoro-4-morpholinobenzonitrile waste with other waste streams.[12][14] Mixing can create unknown and potentially dangerous chemical reactions, and it complicates the disposal process for the licensed waste management facility.[14]

  • Designate and Label: All waste must be collected in dedicated, clearly labeled, and chemically compatible containers.[7][12][15]

  • Minimize Exposure: All handling of the compound and its waste should be conducted with measures to minimize exposure, including the use of certified engineering controls and appropriate Personal Protective Equipment (PPE).[10]

Essential Personal Protective Equipment (PPE)

A thorough risk assessment is the basis for selecting appropriate PPE.[7] For handling 2-Fluoro-4-morpholinobenzonitrile and its associated waste, the following PPE is mandatory:

  • Eye and Face Protection: Chemical splash goggles and a face shield are required, especially when handling liquid waste or performing transfers where splashing is possible.[7]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber, and consider double-gloving for added protection. Dispose of gloves immediately after handling waste and wash hands thoroughly.[7]

  • Body Protection: A laboratory coat is the minimum requirement. For tasks with a high splash potential or when handling larger quantities of waste, chemical-resistant coveralls or an apron should be used.[7]

  • Respiratory Protection: All handling of solid (powder) compound and any procedure that could generate dust or aerosols must be conducted within a certified chemical fume hood to ensure adequate ventilation.[2][7]

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to safely segregate and store waste containing 2-Fluoro-4-morpholinobenzonitrile prior to its removal by a licensed disposal facility.

Step 1: Waste Stream Segregation at the Point of Generation Immediately separate waste into the correct categories as it is produced.

  • Solid Waste:

    • Includes: Unused or expired 2-Fluoro-4-morpholinobenzonitrile, contaminated filter paper, silica gel, and disposable lab materials (e.g., weigh boats, contaminated paper towels).

    • Procedure: Collect in a designated, puncture-resistant, and sealable solid waste container lined with a heavy-duty plastic bag.[2][8]

  • Liquid Waste (Non-Aqueous/Organic):

    • Includes: Contaminated organic solvents from reactions or chromatography (e.g., DCM, Ethyl Acetate, Hexanes).

    • Procedure: Collect in a designated, chemically-compatible (e.g., HDPE or glass), sealed solvent waste container. Ensure the container is vented if there is a risk of gas generation, though this is not typical for this compound class.[16]

  • Liquid Waste (Aqueous):

    • Includes: Contaminated aqueous layers from workups.

    • Procedure: Collect in a separate, designated, and compatible aqueous waste container. Do not mix with organic solvent waste.

  • Sharps Waste:

    • Includes: Contaminated needles, syringes, and glass Pasteur pipettes.

    • Procedure: Place immediately into a designated, puncture-proof sharps container.

  • Contaminated PPE:

    • Includes: Used gloves, disposable lab coats, and bench protectors.

    • Procedure: Collect in a designated, sealed bag or container separate from the primary chemical waste. This is often referred to as "Trace-Contaminated Debris."

Step 2: Container Selection and Labeling Proper containment and communication are critical for safety and compliance.

  • Container Choice: Containers must be in good condition, compatible with the waste type (e.g., no metal cans for corrosive waste, although not applicable here), and feature secure, tight-fitting lids.[12][16]

  • Labeling: All waste containers must be clearly and accurately labeled. The label must include:

    • The words "HAZARDOUS WASTE ".[7]

    • The full chemical name: "2-Fluoro-4-morpholinobenzonitrile " and any other chemical constituents (e.g., "Methylene Chloride," "Ethyl Acetate").[7]

    • The approximate concentration or percentage of the hazardous components.

    • Relevant hazard pictograms (e.g., Skull and Crossbones for Acute Toxicity, Exclamation Mark for Irritant).[15]

    • The date waste was first added to the container (accumulation start date).

Step 3: On-Site Accumulation and Storage Store waste safely pending collection.

  • Location: Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel. The SAA should be in a secondary containment tray to manage potential leaks.[16]

  • Conditions: Keep containers in a cool, dry, and well-ventilated area, away from heat sources or direct sunlight.[2][17] Containers must remain closed except when actively adding waste.[16]

Step 4: Arranging for Final Disposal The final step is the transfer to a certified waste management professional.

  • Procedure: Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request to your Environmental Health & Safety (E&S) department.

  • Manifesting: Ensure all waste is properly documented on the hazardous waste manifest provided by the disposal contractor. This is a legal requirement.[18]

  • Methodology: The ultimate disposal method will be determined by the licensed facility but is typically high-temperature incineration for organic compounds of this nature.[14][17] This method ensures the complete destruction of the hazardous molecule.

Disposal Decision Workflow

The following diagram illustrates the critical decision-making and segregation process for waste generated from activities involving 2-Fluoro-4-morpholinobenzonitrile.

G cluster_0 Waste Generation Point cluster_1 Segregation & Containment cluster_3 Final Disposition Start Waste Containing 2-Fluoro-4-morpholinobenzonitrile Liquid Liquid Waste Start->Liquid Solid Solid Waste Start->Solid PPE Contaminated PPE Start->PPE Sharps Sharps Waste Start->Sharps OrganicContainer Sealed Organic Waste Container Liquid->OrganicContainer Organic AqueousContainer Sealed Aqueous Waste Container Liquid->AqueousContainer Aqueous SolidContainer Sealed Solid Waste Container Solid->SolidContainer PPEContainer Sealed Debris Bag PPE->PPEContainer SharpsContainer Puncture-Proof Sharps Container Sharps->SharpsContainer Pickup Arrange for Pickup by Licensed Waste Contractor

Caption: Waste Segregation and Disposal Workflow for 2-Fluoro-4-morpholinobenzonitrile.

Spill and Emergency Procedures

In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate non-essential staff.[7]

  • Control Ignition Sources: If flammable solvents are involved, remove all sources of ignition.[2][7]

  • Don PPE: Before attempting cleanup, don the full PPE detailed in Section 3.

  • Contain and Absorb: For liquid spills, contain the spill and absorb it using an inert material like vermiculite, dry sand, or a chemical spill pillow.[7][8] For solid spills, gently cover with an absorbent pad to prevent dust from becoming airborne, then carefully sweep the material into a suitable container.[2][8] Do not use water to clean up, as this may spread contamination.

  • Collect and Dispose: Place all cleanup materials (absorbent, contaminated gloves, etc.) into a designated hazardous waste container and label it accordingly.[8]

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and E&S department, as per your institution's policy.

References

  • Occupational Safety and Health Administration (OSHA). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs.[Link][9]

  • Occupational Safety and Health Administration (OSHA). Guidelines for Cytotoxic (Antineoplastic) Drugs.[Link][6]

  • National Center for Biotechnology Information, PubChem. 2-Fluoro-4-methylbenzonitrile (CID 2778443), Safety and Hazards.[Link][1]

  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.[Link][12]

  • Health and Safety Executive (HSE). Safe handling of cytotoxic drugs in the workplace.[Link][10]

  • American Society of Health-System Pharmacists (ASHP). ASHP Guidelines on Handling Hazardous Drugs.[Link][19]

  • Today's Clinical Lab. A Lab's Guide to Safe and Compliant Medical Waste Disposal.[Link][16]

  • Safety Data Sheet (General). Disposal considerations.[Link][20]

  • National Center for Biotechnology Information, PMC. Safe handling of cytotoxics: guideline recommendations.[Link][11]

  • OC-Praktikum. Treatment and disposal of chemical wastes in daily laboratory work.[Link][14]

  • National Center for Biotechnology Information, PubChem. 2-Fluoro-4-formylbenzonitrile (CID 11217339), Safety and Hazards.[Link][4]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.[Link][21]

  • University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines.[Link][15]

  • American Chemical Society (ACS). Regulation of Laboratory Waste.[Link][18]

  • Organic Syntheses. Working with Hazardous Chemicals.[Link][22]

  • National Center for Biotechnology Information, NCBI Bookshelf. Prudent Practices in the Laboratory: Management of Waste.[Link][13]

  • U.S. Environmental Protection Agency (EPA). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste.[Link][23]

  • National Center for Biotechnology Information, PubChem. 2-Chloro-4-fluorobenzonitrile (CID 109000), Safety and Hazards.[Link][5]

Sources

Personal protective equipment for handling 2-Fluoro-4-morpholinobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized chemical building blocks like 2-Fluoro-4-morpholinobenzonitrile (CAS: 554448-62-3) requires more than just a cursory glance at a Safety Data Sheet (SDS). In drug discovery and materials science, this compound is highly valued for its structural versatility—specifically, the susceptibility of the fluorine atom to Nucleophilic Aromatic Substitution (SNAr) and the unique pharmacokinetic properties imparted by the morpholine ring.

However, the very features that make this molecule synthetically useful also dictate strict operational and safety parameters. This guide provides a comprehensive, self-validating framework for the safe handling, personal protective equipment (PPE) selection, and disposal of 2-Fluoro-4-morpholinobenzonitrile, grounded in mechanistic chemistry and authoritative regulatory standards.

Mechanistic Hazard Analysis: The "Why" Behind the Safety

To design an effective safety protocol, we must first understand the molecular behavior of 2-Fluoro-4-morpholinobenzonitrile:

  • The Nitrile Group (-C≡N): While covalently bound and generally stable under ambient conditions, the nitrile group presents a latent toxicity risk. If exposed to strong acids or extreme thermal degradation, it can hydrolyze or combust to release toxic hydrogen cyanide (HCN) gas.

  • The Fluorine Atom (-F): The highly electronegative fluorine atom strongly polarizes the aromatic ring. While this enables efficient SNAr reactions, it also means that in biological systems or upon skin absorption, the compound can be highly reactive. Furthermore, the thermal degradation of fluorinated organics produces corrosive hydrogen fluoride (HF) gas[1].

  • The Morpholine Ring: This heterocyclic amine introduces basicity and increases the compound's lipophilicity, enhancing its ability to penetrate the lipid bilayers of the skin, thereby increasing the risk of dermal toxicity and systemic absorption.

Primary Hazard Classifications:

  • H302 / H312: Harmful if swallowed or in contact with skin.

  • H315 / H319: Causes severe skin and serious eye irritation.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE) Matrix

Based on the hazard profile, standard latex gloves are entirely insufficient. The lipophilic nature of the morpholine derivative allows it to permeate natural rubber. We must rely on synthetic copolymers. According to, employers must select hand protection based on an evaluation of the performance characteristics of the hand protection relative to the task[2]. Nitrile gloves provide superior chemical resistance against organic solvents and halogenated compounds, alongside excellent puncture resistance[3],[4].

Quantitative PPE Selection Data

Table 1: Glove Material Compatibility for Halogenated Benzonitriles

Material TypeChemical Resistance (Organics)Puncture ResistanceDexterityRecommendation
Nitrile (8 mil) Excellent High High Primary Choice (Double Glove)
Butyl RubberGoodMediumLowSecondary (Heavy Spill Cleanup)
NeopreneModerateHighMediumAcceptable Alternative
Natural LatexPoor (Rapid Degradation)LowVery HighDO NOT USE

Mandatory PPE Ensemble:

  • Hands: Double-layered powder-free Nitrile gloves (minimum 8 mil thickness).

  • Eyes: ANSI Z87.1-certified chemical splash goggles (safety glasses are insufficient due to the risk of fine powder aerosolization).

  • Body: Flame-resistant (FR) lab coat with fitted cuffs, fully buttoned.

  • Respiratory: All handling must occur within a certified chemical fume hood.

Operational Workflow: Safe Handling & Reaction Setup

When handling fine, functionalized organic powders, static electricity is your primary enemy. Static cling can cause the powder to aerosolize or adhere to the outside of reaction vessels, leading to unrecognized dermal exposure.

The following protocol is designed as a self-validating system —meaning each step contains a built-in check to ensure the safety of the operation before proceeding to the next.

Step-by-Step Handling Methodology
  • Environmental Verification:

    • Action: Turn on the fume hood and verify the digital airflow monitor.

    • Validation: The face velocity must read strictly between 100–120 feet per minute (fpm) . If the alarm sounds or the flow is below 100 fpm, halt operations immediately.

  • Static Neutralization:

    • Action: Use an anti-static ionizing gun on the weighing boat and the micro-spatula for 10 seconds prior to opening the chemical bottle.

    • Validation: Transfer a test milligram of the powder. If the powder jumps or clings to the sides of the spatula, static is still present. Re-apply the ionizer until the powder drops cleanly.

  • Weighing and Transfer:

    • Action: Weigh the 2-Fluoro-4-morpholinobenzonitrile inside the enclosed analytical balance within the fume hood. Transfer the powder into the reaction flask using a wide-neck powder funnel.

    • Validation: Inspect the neck of the flask. It should be completely free of residual powder. Wash the funnel immediately with the reaction solvent (e.g., DMF or DMSO) to flush all material into the flask.

  • Decontamination:

    • Action: Wipe down the balance, spatulas, and hood surface with a solution of 10% bleach followed by 70% ethanol.

HandlingWorkflow N1 1. Fume Hood Verification Check face velocity >100 fpm N2 2. PPE Donning Double Nitrile Gloves (8 mil) N1->N2 N3 3. Anti-Static Weighing Neutralize charge, weigh solid N2->N3 N4 4. Closed-System Transfer Move to reaction vessel N3->N4 N5 5. Surface Decontamination Wipe with 10% Bleach/EtOH N4->N5

Figure 1: Step-by-step operational workflow for safe handling and transfer of the compound.

Waste Segregation & Thermal Destruction Plan

Disposing of 2-Fluoro-4-morpholinobenzonitrile requires careful planning to prevent the generation of hazardous byproducts. Because this compound contains both a nitrile group and a fluorine atom, it must never be mixed with strong acids (which could liberate HCN) or disposed of in standard organic waste streams.

According to the , fluorinated organic compounds are notoriously difficult to break down due to the extreme chemical stability of the carbon-fluorine (C-F) bond[5],[6].

Step-by-Step Disposal Methodology
  • Alkaline Quenching (For Reaction Mixtures):

    • Action: If the compound is unreacted in a solution, quench the mixture by slowly adding a dilute alkaline solution (e.g., 1M NaOH) while stirring in an ice bath.

    • Validation: Use pH indicator strips to verify the solution remains at pH > 10 . This alkaline environment ensures that any trace free cyanide remains in its salt form (NaCN) and does not protonate into volatile HCN gas.

  • Segregation:

    • Action: Pour the quenched mixture into a distinctly labeled "Halogenated Organic Waste" High-Density Polyethylene (HDPE) carboy.

    • Validation: Ensure the carboy is equipped with a vented cap to prevent pressure buildup from off-gassing.

  • High-Temperature Incineration:

    • Action: The waste must be handed over to a certified hazardous waste contractor for thermal destruction.

    • Scientific Rationale: Standard incineration is insufficient. The EPA notes that fluorinated organics require specialized high-temperature incineration (often exceeding 1000°C) with residence times of at least 2 seconds to fully cleave the C-F bonds and prevent the formation of toxic Products of Incomplete Combustion (PICs)[5],[6]. Furthermore, the incinerator must utilize alkali scrubbing systems to neutralize the hydrogen fluoride (HF) gas generated during combustion[5],[1].

WastePathway W1 Halogenated Waste (Contains F, CN) W2 Alkaline Quenching (pH > 10 to prevent HCN) W1->W2 W3 HDPE Packaging (Vented, Sealed) W2->W3 W4 Thermal Destruction (>1000°C + Alkali Scrub) W3->W4

Figure 2: Waste segregation and thermal destruction pathway for fluorinated organics.

References

  • Occupational Safety and Health Administration (OSHA). "Standard 29 CFR 1910.138: Hand Protection." United States Department of Labor. Available at:[Link]

  • Florida State University Environmental Health and Safety. "OSHA Glove Selection Chart." Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances." Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Per- and Polyfluoroalkyl Substances (PFAS): Disposal of PFAS Waste via Incineration." Available at:[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.